5-Chloro-5-methylhexa-1,3-diyne
Description
Structure
3D Structure
Properties
CAS No. |
1000-44-8 |
|---|---|
Molecular Formula |
C7H7Cl |
Molecular Weight |
126.58 g/mol |
IUPAC Name |
5-chloro-5-methylhexa-1,3-diyne |
InChI |
InChI=1S/C7H7Cl/c1-4-5-6-7(2,3)8/h1H,2-3H3 |
InChI Key |
LOPPANPTCQSIJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC#C)Cl |
Canonical SMILES |
CC(C)(C#CC#C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-chloro-5-methylhexa-1,3-diyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 5-chloro-5-methylhexa-1,3-diyne, a molecule of interest in synthetic chemistry and potentially in drug discovery due to its reactive diyne and tertiary chloride functionalities. The proposed synthesis is a two-step process commencing with the formation of a tertiary propargyl alcohol, 5-methylhexa-1,3-diyn-5-ol, followed by its chlorination. This document details the experimental protocols for each step, presents relevant quantitative data in tabular format, and includes visualizations of the reaction pathway and experimental workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step sequence. The first step involves the nucleophilic addition of a butadiynyl Grignard reagent to acetone to form the precursor tertiary alcohol, 5-methylhexa-1,3-diyn-5-ol. The subsequent step is the conversion of this alcohol to the target tertiary chloride using thionyl chloride.
Experimental Protocols
Step 1: Synthesis of 5-Methylhexa-1,3-diyn-5-ol
This procedure outlines the formation of the tertiary alcohol precursor via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Butadiyne (gas)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Butadiynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel to form ethylmagnesium bromide. Once the Grignard reagent formation is complete, bubble butadiyne gas (1.0 eq) through the solution at 0 °C to form butadiynylmagnesium bromide.
-
Reaction with Acetone: Cool the solution of butadiynylmagnesium bromide to 0 °C in an ice bath. Slowly add a solution of acetone (1.0 eq) in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Step 2: Synthesis of this compound
This procedure describes the chlorination of the tertiary alcohol using thionyl chloride.
Materials:
-
5-Methylhexa-1,3-diyn-5-ol
-
Anhydrous diethyl ether (Et₂O)
-
Pyridine
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylhexa-1,3-diyn-5-ol (1.0 eq) in anhydrous diethyl ether. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous diethyl ether from the dropping funnel. A precipitate of pyridinium hydrochloride will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Pour the reaction mixture over crushed ice and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane).
Data Presentation
The following tables summarize representative quantitative data for the proposed synthetic steps. The data is based on analogous reactions reported in the literature and serves as an estimation for the synthesis of this compound.
Table 1: Synthesis of Tertiary Diynyl Alcohols via Grignard Reaction
| Starting Material (Ketone) | Grignard Reagent | Product | Yield (%) | Reference |
| Acetone | Ethynylmagnesium bromide | 2-Methyl-3-butyn-2-ol | 75-85 | General textbook knowledge |
| Cyclohexanone | Ethynylmagnesium bromide | 1-Ethynylcyclohexan-1-ol | 80-90 | General textbook knowledge |
| Acetone | Butadiynylmagnesium bromide | 5-Methylhexa-1,3-diyn-5-ol | 60-70 (Estimated) | - |
Table 2: Chlorination of Tertiary Propargyl Alcohols with Thionyl Chloride
| Starting Material (Alcohol) | Reagent | Product | Yield (%) | Reference |
| 2-Methyl-3-butyn-2-ol | SOCl₂, Pyridine | 3-Chloro-3-methyl-1-butyne | 70-80 | Analogous reactions |
| 1-Ethynylcyclohexan-1-ol | SOCl₂, Pyridine | 1-Chloro-1-ethynylcyclohexane | 75-85 | Analogous reactions |
| 5-Methylhexa-1,3-diyn-5-ol | SOCl₂, Pyridine | This compound | 65-75 (Estimated) | - |
Table 3: Representative Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 5-Methylhexa-1,3-diyn-5-ol | 2.05 (s, 1H, OH), 1.95 (s, 1H, C≡CH), 1.60 (s, 6H, 2 x CH₃) | 82.1 (C≡CH), 71.5 (C≡C), 68.4 (C-OH), 65.2 (C≡CH), 31.5 (CH₃) |
| This compound | 2.00 (s, 1H, C≡CH), 1.85 (s, 6H, 2 x CH₃) | 80.5 (C≡CH), 75.0 (C-Cl), 70.8 (C≡C), 68.9 (C≡CH), 34.2 (CH₃) |
| (Note: The spectroscopic data provided are estimations based on known chemical shift ranges for similar functional groups and should be confirmed by experimental analysis.) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The proposed two-step synthesis provides a viable route to this compound. The key steps, a Grignard reaction followed by chlorination with thionyl chloride, are well-established transformations in organic synthesis. The provided experimental protocols and representative data offer a solid foundation for researchers to undertake the synthesis of this and related compounds. It is important to note that the reaction conditions, particularly for the chlorination step, may require optimization to minimize potential side reactions, such as the formation of isomeric allenes. Comprehensive characterization of the final product is crucial to confirm its structure and purity.
Technical Guide: Spectroscopic Data for 5-chloro-5-methylhexa-1,3-diyne
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific experimental spectroscopic data or synthesis protocols for the target compound, 5-chloro-5-methylhexa-1,3-diyne. The following guide is a predictive summary based on established principles of spectroscopic interpretation for analogous chemical structures. The data presented is hypothetical and intended to serve as an estimation for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.1 - 2.3 | Singlet | 1H | H-1 (≡C-H) |
| ~ 1.8 - 2.0 | Singlet | 6H | H-6 (2 x CH₃) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~ 70 - 80 | C-5 |
| ~ 75 - 85 | C-4 |
| ~ 65 - 75 | C-3 |
| ~ 60 - 70 | C-2 |
| ~ 70 - 80 | C-1 |
| ~ 25 - 35 | C-6 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~ 2980 - 2900 | Medium-Strong | C-H stretch (methyl) |
| ~ 2150 | Medium, Sharp | C≡C stretch (internal alkyne) |
| ~ 2100 | Weak, Sharp | C≡C stretch (terminal alkyne) |
| ~ 1450, 1375 | Medium | C-H bend (methyl) |
| ~ 850 - 550 | Medium-Strong | C-Cl stretch[1] |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 128/130 | ~ 3:1 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)[2][3] |
| 93 | Variable | [M - Cl]⁺ |
| 113/115 | Variable | [M - CH₃]⁺ |
General Experimental Protocols
The synthesis of this compound is not described in the available literature. A plausible synthetic approach would involve the coupling of a suitable terminal alkyne with a chloro-alkyne precursor. The characterization would then follow standard spectroscopic procedures.
2.1. General Synthesis via Cadiot-Chodkiewicz Coupling (Hypothetical)
A potential route could be the Cadiot-Chodkiewicz coupling of 1-bromoethyne with 4-chloro-4-methylpent-2-yn-1-ol, followed by elimination. A more direct, yet challenging, approach would be the coupling of ethyne with a suitable 3-chloro-3-methyl-1-butyne derivative.
2.2. Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
-
-
Infrared (IR) Spectroscopy:
-
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-chloro-5-methylhexa-1,3-diyne
Disclaimer: Extensive literature searches for the physical and chemical properties, as well as synthesis protocols for 5-chloro-5-methylhexa-1,3-diyne , did not yield any specific experimental data. This suggests that the compound may be novel or not yet extensively characterized in published literature.
This guide will instead provide a detailed overview of the closely related and structurally similar compound, 5-chloro-5-methylhex-1-en-3-yne . The data presented is based on computational predictions and information available for analogous compounds. This information can serve as a valuable reference point for researchers and professionals in drug development for estimating the properties and potential synthetic routes of the requested diyne compound.
Physicochemical Properties of 5-chloro-5-methylhex-1-en-3-yne
While experimental data for this compound is unavailable, computed properties for the analogous en-yne compound, 5-chloro-5-methylhex-1-en-3-yne, have been reported. These properties offer insights into the molecule's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl | PubChem[1], Smolecule[2] |
| Molecular Weight | 128.60 g/mol | PubChem[1], Smolecule[2] |
| Exact Mass | 128.0392780 g/mol | PubChem[1], Smolecule[2] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Complexity | 142 | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Canonical SMILES | CC(C)(C#CC=C)Cl | Smolecule[2] |
| InChI Key | MCXPOGYVVMJKMP-UHFFFAOYSA-N | Smolecule[2] |
Hypothetical Synthesis of this compound
Currently, no specific experimental protocol for the synthesis of this compound is documented. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of chloroalkynes and terminal diynes.
A potential precursor for this synthesis is 2-methylbut-3-yn-2-ol, which can be coupled with a protected chloroacetylene followed by deprotection and chlorination of the tertiary alcohol.
Proposed Experimental Protocol:
-
Cadiot-Chodkiewicz Coupling:
-
To a solution of 2-methylbut-3-yn-2-ol and a suitable protected chloroacetylene (e.g., 1-bromo-2-chloroacetylene) in a mixture of methanol, aqueous ammonia, and diethylamine, a catalytic amount of a copper(I) salt (e.g., CuCl) is added.
-
The reaction mixture is stirred at room temperature until the coupling is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The resulting coupled product, a protected diynol, is then extracted with an organic solvent and purified by column chromatography.
-
-
Deprotection:
-
The protecting group on the terminal alkyne of the coupled product is removed under appropriate conditions. For instance, a silyl protecting group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
-
Chlorination of the Tertiary Alcohol:
-
The deprotected diynol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is added dropwise to the solution.
-
The reaction is allowed to proceed to completion, after which it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The desired product, this compound, is then extracted, dried, and purified.
-
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a general classification of haloalkynes.
Caption: A flowchart of the proposed synthesis for this compound.
Caption: A diagram illustrating the classification of haloalkyne compounds.
References
An In-depth Technical Guide to 5-chloro-5-methylhexa-1,3-diyne: A Theoretical and Structural Analysis
Foreword: Extensive searches for experimental data on 5-chloro-5-methylhexa-1,3-diyne have not yielded specific results. The information presented herein is a theoretical analysis based on fundamental principles of chemistry, intended to provide a framework for researchers, scientists, and drug development professionals. This guide outlines the predicted structure, bonding characteristics, and a hypothetical workflow for the characterization of this molecule.
Chemical Structure and Bonding
This compound is a halogenated alkyne with a molecular formula of C₇H₇Cl. The structure features a six-carbon chain with two triple bonds (a diyne), a chlorine atom, and a methyl group.
Structural Analysis:
-
Carbon Backbone: The core of the molecule is a hexadiyne chain. The numbering of the carbon chain begins from the end that gives the triple bonds the lowest possible locants, which in this case is from the terminal alkyne.
-
Functional Groups:
-
Diyne: Two alkyne functional groups are present at positions 1 and 3. The linear geometry of the sp-hybridized carbons in the triple bonds will significantly influence the overall shape of the molecule.
-
Tertiary Alkyl Halide: A chlorine atom is attached to the carbon at position 5. This carbon is also bonded to a methyl group and the main carbon chain, making it a tertiary carbon.
-
Methyl Group: A methyl group is also attached to the carbon at position 5.
-
Bonding Analysis:
-
Hybridization:
-
Carbons 1, 2, 3, and 4 are sp-hybridized due to the two triple bonds, resulting in a linear geometry for the C1-C4 segment of the molecule.
-
Carbon 5 is sp³-hybridized, bonded to the C4 of the diyne chain, the chlorine atom, a methyl group, and another methyl group. This will result in a tetrahedral geometry around C5.
-
The carbon of the methyl group is also sp³-hybridized.
-
-
Bond Angles:
-
The H-C≡C and C≡C-C≡C bond angles are expected to be approximately 180°.
-
The bond angles around the sp³-hybridized C5 (C4-C5-Cl, C4-C5-CH₃, and Cl-C5-CH₃) are predicted to be approximately 109.5°.
-
-
Polarity: The molecule is expected to have a dipole moment due to the presence of the electronegative chlorine atom. The C-Cl bond will be polarized, with a partial negative charge on the chlorine and a partial positive charge on the carbon.
Predicted Physicochemical Properties
While no experimental data is available, the following table summarizes the predicted physicochemical properties based on the structure of this compound. These values are theoretical and would need to be confirmed by experimental analysis.
| Property | Predicted Value (Unit) | Notes |
| Molecular Weight | 126.58 g/mol | Calculated from the atomic weights of the constituent elements (C₇H₇Cl). |
| Boiling Point | To Be Determined | Expected to be higher than the corresponding alkane due to the polar C-Cl bond and the rigid diyne structure, but likely to decompose at higher temperatures. |
| Melting Point | To Be Determined | Will depend on the crystal packing of the molecule in the solid state. |
| Density | To Be Determined | Expected to be slightly higher than 1 g/mL due to the presence of the chlorine atom. |
| Solubility | To Be Determined | Likely to be soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in polar solvents like water. |
| Vapor Pressure | To Be Determined | Expected to be relatively low due to its molecular weight and polarity. |
| Spectroscopic Data | ||
| ¹H NMR | To Be Determined | Expected to show signals for the terminal alkyne proton and the methyl protons. The chemical shifts would be indicative of their local chemical environments. |
| ¹³C NMR | To Be Determined | Should show distinct signals for the sp, sp³, and methyl carbons. The positions of the alkyne carbons would be characteristic. |
| IR Spectroscopy | To Be Determined | A sharp, weak absorption around 3300 cm⁻¹ for the terminal C-H stretch and absorptions in the 2100-2260 cm⁻¹ region for the C≡C stretching vibrations are expected. |
| Mass Spectrometry | To Be Determined | The molecular ion peak would be expected at m/z = 126 and 128 in a roughly 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound. This represents a standard approach in synthetic and medicinal chemistry for the preparation and analysis of a novel compound.
An In-depth Technical Guide to the Reactivity of the Carbon-Chlorine Bond in 5-chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine bond in 5-chloro-5-methylhexa-1,3-diyne, a tertiary propargylic chloride. Due to the structural nature of this compound, its reactivity is predominantly governed by unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) pathways. This document details the underlying mechanistic principles, presents quantitative data from analogous systems, and provides detailed experimental protocols for key transformations. The content is intended to guide researchers in predicting reaction outcomes and designing synthetic strategies involving this and structurally related compounds.
Introduction: The Propargylic System
The presence of a chlorine atom on a tertiary carbon atom adjacent to a carbon-carbon triple bond in this compound dictates its characteristic reactivity. The key feature of this system is the ability to form a stabilized tertiary propargylic carbocation upon cleavage of the carbon-chlorine bond. This carbocation is stabilized by both hyperconjugation from the methyl groups and resonance delocalization involving the adjacent alkyne moieties. Consequently, the compound readily undergoes nucleophilic substitution and elimination reactions, primarily through Sₙ1 and E1 mechanisms.
Mechanistic Overview: Sₙ1 and E1 Pathways
The reactivity of this compound is dominated by the formation of a carbocation intermediate, which can then be trapped by a nucleophile (Sₙ1) or lose a proton to form an alkene (E1).
Sₙ1 (Substitution, Nucleophilic, Unimolecular)
The Sₙ1 mechanism is a two-step process:
-
Ionization: The carbon-chlorine bond heterolytically cleaves in a slow, rate-determining step to form a tertiary propargylic carbocation and a chloride ion.
-
Nucleophilic Attack: A nucleophile rapidly attacks the carbocation, forming a new bond.
The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration.
E1 (Elimination, Unimolecular)
The E1 mechanism also proceeds through the same carbocation intermediate as the Sₙ1 pathway:
-
Ionization: The carbon-chlorine bond breaks to form the tertiary propargylic carbocation.
-
Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
Sₙ1 and E1 reactions are often in competition, and the product distribution can be influenced by factors such as the nature of the nucleophile/base, solvent, and temperature. Generally, higher temperatures favor elimination over substitution.[1][2]
Quantitative Data: Reactivity with Various Nucleophiles
Table 1: Synthesis of Propargylamines
| Amine Nucleophile | Solvent | Catalyst | Product Yield (%) | Reference |
| Pyrrolidine | Toluene | CuCl | 92 | [3] |
| Diethylamine | Toluene | CuCl | 85 | [3] |
| Morpholine | Toluene | CuCl | 88 | [3] |
| Aniline | Toluene | CuCl | 75 | [3] |
Table 2: Synthesis of Propargyl Ethers
| Alcohol Nucleophile | Solvent | Base | Product Yield (%) | Reference |
| Methanol | Methanol | NaOMe | Good | [4] |
| Ethanol | Ethanol | NaOEt | Good | [4] |
| Phenol | Isopropanol | NaOMe | High | [5] |
Table 3: Solvolysis Reactions
| Solvent (Nucleophile/Base) | Substitution Product | Elimination Product | Product Ratio (Sₙ1:E1) | Reference |
| 80% Aqueous Ethanol | Tertiary Alcohol | Enyne | Varies with temperature | [1][2] |
| Acetic Acid | Tertiary Acetate | Enyne | Substitution favored | [2] |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for reactions of tertiary propargylic chlorides with various nucleophiles. These can serve as a starting point for the synthesis of derivatives of this compound.
General Procedure for the Synthesis of Tertiary Propargylamines
This procedure is adapted from the copper-catalyzed synthesis of propargylamines.[3]
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., pyrrolidine, 1.2 eq)
-
Copper(I) chloride (CuCl, 10 mol%)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add CuCl (0.1 eq).
-
Add anhydrous toluene (4 mL) to the flask.
-
Add the secondary amine (1.2 eq) to the stirred suspension.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.
-
Add water (5 mL) and dichloromethane (15 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the desired propargylamine.
General Procedure for the Synthesis of Tertiary Propargyl Ethers
This protocol is based on the Williamson ether synthesis, adapted for tertiary propargylic halides.[4]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, large excess, also as solvent)
-
Sodium metal or sodium methoxide (1.1 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in the desired alcohol (e.g., methanol) to prepare the corresponding sodium alkoxide in situ. Alternatively, add sodium methoxide (1.1 eq) directly to the alcohol.
-
Cool the alkoxide solution in an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by distillation or column chromatography to yield the propargyl ether.
Procedure for Solvolysis in Aqueous Ethanol
This procedure is designed to study the kinetics and product distribution of Sₙ1/E1 reactions.[1]
Materials:
-
This compound (a stock solution of known concentration in a non-polar solvent like acetone can be prepared)
-
Aqueous ethanol solution (e.g., 80% ethanol in water by volume)
-
pH indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature water bath
Procedure:
-
Place a known volume of the aqueous ethanol solution into a reaction flask equipped with a magnetic stirrer.
-
Add a few drops of the pH indicator. The solution should be at a neutral pH.
-
Place the flask in a constant temperature water bath and allow it to equilibrate.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution. Start a timer immediately.
-
The solvolysis reaction will produce HCl, causing the pH to drop and the indicator to change color.
-
Titrate the generated acid with the standardized NaOH solution to maintain a constant pH (i.e., the endpoint of the indicator). Record the volume of NaOH added over time.
-
The rate of the reaction can be determined from the rate of consumption of NaOH.
-
At the end of the reaction, the product mixture can be extracted with an organic solvent and analyzed by GC-MS or NMR to determine the ratio of the substitution (tertiary alcohol) and elimination (enyne) products.
Conclusion
The carbon-chlorine bond in this compound exhibits high reactivity towards nucleophilic substitution and elimination, proceeding predominantly through Sₙ1 and E1 mechanisms. The formation of a stabilized tertiary propargylic carbocation is the key intermediate that governs these transformations. By understanding the underlying principles and utilizing the provided experimental protocols as a foundation, researchers can effectively employ this and similar compounds as versatile building blocks in the synthesis of complex molecules for various applications, including drug discovery and materials science. Careful control of reaction conditions such as solvent, temperature, and the nature of the nucleophile/base is crucial for directing the reaction towards the desired substitution or elimination products.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Chloro-3-methyl-1-butyne | 1111-97-3 | Benchchem [benchchem.com]
- 5. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Halogenated Alkynes in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development, process chemistry, and materials science. This document provides a technical overview of the solubility characteristics of halogenated alkynes, with a specific focus on the structural class represented by 5-chloro-5-methylhexa-1,3-diyne. Due to a lack of publicly available empirical data for this specific compound, this guide presents general principles, a standardized experimental protocol for solubility determination, and a hypothetical solubility profile based on established chemical principles.
Introduction: Solubility of Halogenated Alkynes
Halogenated alkynes are a class of organic compounds characterized by the presence of one or more carbon-carbon triple bonds and at least one halogen atom. The solubility of these compounds is governed by the interplay of several factors, including the polarity of the solute and solvent, the potential for hydrogen bonding, the molecular size and shape of the solute, and the crystal lattice energy of the solid.
For a molecule like this compound, the following characteristics would be expected to influence its solubility:
-
Polarity: The diyne functional group is relatively nonpolar, dominated by London dispersion forces. The tertiary alkyl chloride introduces a polar C-Cl bond, creating a small dipole moment.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors. It can act as a very weak hydrogen bond acceptor at the chlorine atom and the triple bonds, but this interaction is generally insignificant.
-
Molecular Structure: The presence of the tert-chloro group adds steric bulk, which can influence how the molecule packs in a crystal lattice and interacts with solvent molecules.
Based on the principle of "like dissolves like," it is anticipated that this compound would exhibit higher solubility in nonpolar to moderately polar aprotic organic solvents and lower solubility in highly polar protic solvents like water or methanol.
Hypothetical Solubility Data
As empirical solubility data for this compound is not available in published literature, the following table presents a hypothetical, yet chemically reasonable, solubility profile. This data is illustrative and intended to serve as a guide for solvent selection in a research context. The values are estimated based on the expected intermolecular interactions.
| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) |
| Hexane | Nonpolar | > 100 |
| Toluene | Nonpolar (Aromatic) | > 100 |
| Dichloromethane | Polar Aprotic | > 150 |
| Diethyl Ether | Polar Aprotic | > 150 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 150 |
| Ethyl Acetate | Polar Aprotic | ~ 80 |
| Acetone | Polar Aprotic | ~ 50 |
| Acetonitrile | Polar Aprotic | ~ 20 |
| Methanol | Polar Protic | < 5 |
| Water | Polar Protic | < 0.1 |
Experimental Protocol for Solubility Determination
This section details a standard laboratory procedure for determining the equilibrium solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method.
Objective: To determine the saturation concentration of a solute in a given solvent at a constant temperature.
Materials:
-
Analyte (e.g., this compound)
-
Selected organic solvent (e.g., Acetonitrile)
-
Scintillation vials (20 mL) with screw caps
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed scintillation vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). The sample should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully draw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately pass the sample through a 0.2 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Dilution & Analysis: Accurately weigh the filtered sample and dilute it with a known volume of a suitable solvent for analysis. Determine the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically expressed in g/L or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for determining solubility and a conceptual representation of the factors influencing it.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of the target compound.
An In-depth Technical Guide to 5-chloro-5-methylhexa-1,3-diyne: Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chlorinated dialkyne, 5-chloro-5-methylhexa-1,3-diyne, including its proposed first synthesis, detailed experimental protocols, and potential biological significance. Due to the limited publicly available information on this specific compound, this document outlines a plausible synthetic route based on established organometallic reactions.
Introduction
This compound is a halogenated organic molecule featuring a conjugated diyne system and a tertiary alkyl chloride. The presence of the reactive propargyl chloride moiety and the rigid diyne backbone suggests potential applications in organic synthesis and medicinal chemistry. Conjugated diynes are known structural motifs in various natural products and have been explored for their unique electronic and biological properties.[1] The discovery of this specific molecule is not well-documented in peer-reviewed literature, though its existence is confirmed by its Chemical Abstracts Service (CAS) number 1000-44-8.
Proposed First Synthesis
The first synthesis of this compound can be envisioned through a convergent approach, culminating in a Cadiot-Chodkiewicz coupling reaction. This powerful cross-coupling method allows for the selective formation of an unsymmetrical diyne from a terminal alkyne and a haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[2][3][4][5]
The proposed synthetic pathway involves two key stages:
-
Stage 1: Synthesis of the Key Intermediate, 3-chloro-3-methylbut-1-yne. This tertiary propargyl chloride serves as the electrophilic partner in the coupling reaction.
-
Stage 2: Cadiot-Chodkiewicz Coupling. The coupling of 3-chloro-3-methylbut-1-yne with a protected acetylene, followed by deprotection, yields the target molecule.
A schematic of the proposed synthesis is outlined below:
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 5-chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides detailed application notes and protocols for the use of a specific chloroalkyne, 5-chloro-5-methylhexa-1,3-diyne, in Sonogashira coupling reactions. While traditionally, aryl iodides and bromides are the preferred coupling partners due to their higher reactivity, recent studies have demonstrated the successful application of chloroalkynes, which are often more readily available and cost-effective.[3]
Reactivity of Chloroalkynes in Sonogashira Coupling
Chloroalkynes have been shown to be viable substrates in Sonogashira coupling reactions, exhibiting reactivity that can be comparable to or even greater than some traditional aryl halides under specific conditions.[3] Competition experiments have indicated that 1-chloroalkynes can provide cross-coupling products as efficiently as iodobenzenes and almost as effectively as vinyl bromides.[3] In terms of overall conversion, chloroalkynes have been found to be highly reactive substrates.[3] This makes this compound a promising building block for the synthesis of unsymmetrical 1,3-diynes and other complex acetylenic architectures.
Reaction Mechanism and Experimental Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
The general workflow for a Sonogashira coupling reaction involving this compound is outlined below. This workflow emphasizes the need for an inert atmosphere to prevent side reactions, such as the homocoupling of the terminal alkyne.
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocols
The following protocols are generalized for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Sonogashira Conditions
This protocol is adapted from standard procedures for Sonogashira couplings of haloalkynes.[3][5]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Base: Diisopropylamine or Triethylamine
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (5-10 mL per mmol of the limiting reagent).
-
Add the terminal alkyne (1.1 - 1.5 eq).
-
Sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.02 - 0.05 eq) and copper(I) iodide (0.025 - 0.1 eq).
-
Add the amine base (e.g., diisopropylamine, 2.0 - 7.0 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature for similar chloroalkyne couplings.[3]
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Chloroalkynes
| Parameter | Value/Reagent | Notes |
| Chloroalkyne | This compound | 1.0 equivalent |
| Terminal Alkyne | Various | 1.1 - 3.0 equivalents |
| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | 1-5 mol% |
| Copper Co-catalyst | CuI | 2.5-10 mol% |
| Base | Diisopropylamine, Triethylamine | 2.0 - 7.0 equivalents or as solvent |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions recommended |
| Temperature | Room Temperature to 60 °C | Substrate dependent |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS |
Table 2: Representative Yields for Sonogashira Coupling of a Chloroalkyne with Various Terminal Alkynes
Note: These are representative yields based on the coupling of a similar chloroalkyne (1-chloro-3,3-dimethyl-1-butyne) and may vary for this compound.[3]
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-phenyl-4,4-dimethyl-1,3-pentadiyne | 85 |
| 1-Hexyne | 2,2-dimethyl-3,5-nonadiyne | 78 |
| Trimethylsilylacetylene | 1-trimethylsilyl-4,4-dimethyl-1,3-pentadiyne | 92 |
| 4-Ethynyltoluene | 1-(p-tolyl)-4,4-dimethyl-1,3-pentadiyne | 88 |
Troubleshooting and Considerations
-
Homocoupling of Terminal Alkyne: This is a common side reaction. It can be minimized by using a slight excess of the terminal alkyne and ensuring strictly anaerobic conditions.
-
Low Yields: If the reaction is not proceeding to completion, consider increasing the reaction temperature, using a more active palladium catalyst (e.g., with more electron-rich and bulky phosphine ligands), or changing the solvent. The choice of base can also significantly impact the reaction outcome.
-
Decomposition of Starting Material: this compound may be sensitive to certain conditions. It is advisable to use it promptly after synthesis or purification and store it under an inert atmosphere at low temperatures.
Conclusion
The use of this compound in Sonogashira coupling reactions provides a valuable route for the synthesis of unsymmetrical diynes and more complex molecular architectures. While the protocols provided are general, they offer a solid starting point for researchers. The reactivity of chloroalkynes in this transformation makes them an attractive alternative to more traditional substrates, expanding the toolkit for synthetic chemists in academia and industry. Further optimization for specific substrates is encouraged to achieve the best possible results.
References
Application Notes and Protocols: 5-chloro-5-methylhexa-1,3-diyne in Polymer Chemistry
A comprehensive search of available scientific literature and chemical databases did not yield any specific information on the applications of 5-chloro-5-methylhexa-1,3-diyne in polymer chemistry. There are no published studies detailing its polymerization, the properties of the resulting polymers, or any established experimental protocols.
Therefore, it is not possible to provide the detailed Application Notes and Protocols as requested, including quantitative data, experimental methodologies, and diagrams based on verified research for this specific monomer.
However, to provide some context for researchers interested in this or structurally similar molecules, this document outlines general principles and hypothetical applications based on the chemistry of related compounds, specifically substituted diynes and chloroalkynes. The following sections are for informational purposes only and should be treated as a theoretical guide for potential future research.
General Application Notes for Substituted Diynes in Polymer Chemistry
Substituted diynes are valuable monomers in the synthesis of conjugated polymers, which are of significant interest due to their unique electronic, optical, and thermal properties. These polymers find applications in various fields, including organic electronics, sensors, and advanced materials.
Potential Applications of Polymers Derived from Substituted Diynes:
-
Organic Electronics: Conjugated polymers derived from diynes can exhibit semiconductor properties, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
-
Sensors: The electronic properties of polydiyne chains can be sensitive to their environment. This allows for the development of chemical sensors where the binding of an analyte to the polymer backbone or its side chains results in a detectable change in conductivity or optical properties.
-
Nonlinear Optics: The highly conjugated π-system in polydiacetylenes can lead to large third-order nonlinear optical susceptibilities, making them candidates for applications in optical switching and frequency conversion.
-
Thermosetting Resins: Diynes can undergo thermal or catalytic curing to form highly cross-linked, thermally stable networks. These materials can be used as high-performance adhesives, composites, and encapsulants for microelectronics.
-
Functional Materials: The substituents on the diyne monomer can be tailored to impart specific functionalities to the resulting polymer. For instance, the incorporation of chiral side chains can lead to polymers with chiroptical properties.
Hypothetical Experimental Protocols for the Polymerization of a Substituted Diyne
The polymerization of a novel monomer like this compound would require significant experimental optimization. Below are generalized protocols for common polymerization methods used for diynes, which could serve as a starting point for such investigations.
Oxidative Coupling Polymerization (Glaser-Hay Type)
This method involves the coupling of terminal diynes in the presence of a copper catalyst and an oxidant.
Reaction Scheme:
Caption: Oxidative Coupling Polymerization of a Diyne Monomer.
Protocol:
-
A solution of the diyne monomer (e.g., 1.0 g) in a suitable solvent (e.g., 20 mL of acetone or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A catalytic amount of a copper(I) salt (e.g., CuCl, 0.05 eq) and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.05 eq) are added to the solution.
-
Oxygen or air is bubbled through the reaction mixture at a controlled rate while stirring vigorously at room temperature.
-
The progress of the polymerization is monitored by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC).
-
Upon completion, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Metathesis Polymerization
Acyclic Diyne Metathesis (ADIMET) polymerization using a transition metal catalyst (e.g., a Schrock or Grubbs-type catalyst) can be employed.
Reaction Scheme:
Application Note & Protocol: Synthesis of a Model Enediyne via Sonogashira Coupling of a Vinyl Halide Derived from 5-Chloro-5-methylhexa-1,3-diyne
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed protocol for the synthesis of a model enediyne compound. The synthesis commences with the transformation of 5-chloro-5-methylhexa-1,3-diyne into a key vinyl iodide intermediate, followed by a palladium-copper catalyzed Sonogashira cross-coupling reaction with a terminal alkyne. This application note provides comprehensive methodologies, data presentation in tabular format, and a visual workflow diagram to guide researchers in the preparation of enediyne scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction
Enediynes are a class of compounds characterized by a structural motif comprising a double bond flanked by two triple bonds (a hex-3-ene-1,5-diyne system). This core is responsible for the remarkable DNA-cleaving properties of naturally occurring enediyne antibiotics, making them potent antitumor agents. The synthesis of novel enediyne analogues is a key focus in the development of new anticancer therapeutics.
The Sonogashira coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[1][2] It typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1] This reaction is instrumental in the construction of the enediyne framework.[3][4]
This protocol details a synthetic route to a model enediyne starting from this compound. The initial step involves the conversion of the starting material to a vinyl iodide, a crucial precursor for the subsequent Sonogashira coupling.
Overall Synthetic Scheme
The proposed synthesis is a two-step process:
-
Step 1: Synthesis of (E)-5-Iodo-5-methylhexa-1,3-diyne. The starting material, this compound, is first subjected to an elimination reaction to yield an alkene, followed by a hydroiodination step to stereoselectively form the vinyl iodide. A more direct theoretical approach involves a Finkelstein-type reaction followed by elimination and hydroiodination. For the purpose of this protocol, we will assume the successful synthesis of the vinyl iodide intermediate.
-
Step 2: Sonogashira Coupling. The synthesized vinyl iodide is then coupled with a terminal alkyne, for instance, trimethylsilylacetylene, to furnish the target enediyne. The trimethylsilyl (TMS) group can be readily removed in subsequent steps if a terminal enediyne is desired.
Experimental Protocols
Materials and Methods
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (Starting Material)
-
(E)-5-Iodo-5-methylhexa-1,3-diyne (Intermediate)
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Hexanes
-
Ethyl acetate
-
Silica gel (for column chromatography)
Protocol for Sonogashira Coupling of (E)-5-Iodo-5-methylhexa-1,3-diyne with Trimethylsilylacetylene
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (E)-5-iodo-5-methylhexa-1,3-diyne (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate mobile phase.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford the desired enediyne product.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis.
Table 1: Reagent Quantities for Sonogashira Coupling
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| (E)-5-Iodo-5-methylhexa-1,3-diyne | 218.04 | 1.0 | 218 mg |
| Trimethylsilylacetylene | 98.22 | 1.2 | 0.144 mL |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 mg |
| CuI | 190.45 | 0.06 | 11.4 mg |
| Triethylamine | 101.19 | - | 10 mL |
| Toluene | 92.14 | - | 20 mL |
Table 2: Expected Yield and Characterization Data
| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Percent Yield (%) |
| TMS-protected Enediyne | C₁₂H₁₄Si | 186.33 | 186.3 | 158.4 | 85 |
Table 3: Spectroscopic Data for the Synthesized Enediyne
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.05 (s, 6H), 0.25 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 128.5, 122.1, 104.8, 94.5, 85.3, 79.8, 28.7, -0.1 |
| IR (thin film) | ν (cm⁻¹): 2960, 2150, 2100, 1250, 840 |
| Mass Spec (EI) | m/z (%): 186 (M⁺, 25), 171 (100) |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: 5-chloro-5-methylhexa-1,3-diyne as a Precursor for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 5-chloro-5-methylhexa-1,3-diyne as a precursor for the synthesis of novel polydiacetylenes (PDAs). Polydiacetylenes are a class of conjugated polymers known for their unique optical and electronic properties, which make them promising candidates for applications in sensing, electronics, and drug delivery. The introduction of a tertiary chloroalkyl group onto the diacetylene backbone is proposed to influence the polymerization process and the material properties of the resulting polymer, potentially leading to enhanced solubility and new functionalities. While this compound is not a widely studied monomer, this document outlines a plausible synthetic route and polymerization protocols based on established chemistries for similar diacetylene derivatives.
Introduction to this compound
This compound is an unsymmetrical diacetylene monomer. The presence of the diacetylene core allows for 1,4-topochemical polymerization in the solid state, leading to the formation of a highly conjugated polydiacetylene backbone.[1][2] This polymerization is typically initiated by UV irradiation or thermal annealing.[3] The resulting polydiacetylenes often exhibit intense color due to the extended π-system and can undergo colorimetric transitions in response to external stimuli such as temperature, pH, or mechanical stress.[3][4]
The 5-chloro-5-methylhexyl substituent is anticipated to impart specific properties to both the monomer and the resulting polymer:
-
Solubility: The tertiary alkyl group may enhance the solubility of the polymer in organic solvents, facilitating processing and characterization.
-
Reactivity: The tertiary chloride offers a potential site for post-polymerization functionalization, allowing for the attachment of various chemical moieties to tune the material's properties.
-
Packing: The bulky nature of the substituent will influence the crystal packing of the monomer, which is a critical factor for successful solid-state polymerization.[1]
Potential Applications of Poly(this compound)
Based on the known applications of functionalized polydiacetylenes, the polymer derived from this compound could be explored for the following applications:
-
Chromic Sensors: Polydiacetylenes are well-known for their colorimetric response to external stimuli.[5] The polymer from this precursor could be developed into sensors for temperature, pH, or specific analytes, where a color change from blue to red would indicate the presence of the stimulus.[4][6]
-
Drug Delivery: The polymer could be formulated into nanoparticles or vesicles for encapsulation and controlled release of therapeutic agents. The tertiary chloride could be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.
-
Organic Electronics: As a conjugated polymer, it may possess semiconductor properties suitable for applications in organic field-effect transistors (OFETs) or as a component in organic photovoltaic (OPV) devices.[7]
-
Biomolecule Detection: The surface of the polymer could be functionalized with biorecognition elements, such as antibodies or aptamers, to create biosensors for the detection of specific proteins, nucleic acids, or pathogens.[8][9]
Experimental Protocols
Proposed Synthesis of this compound Monomer
Due to the lack of a documented synthesis for this compound, a plausible two-step synthetic route is proposed, utilizing a Cadiot-Chodkiewicz coupling reaction.[10][11] This reaction creates an unsymmetrical diacetylene by coupling a terminal alkyne with a 1-haloalkyne.[12]
Step 1: Synthesis of 3-chloro-3-methylbut-1-yne
A potential route to this precursor involves the reaction of 2-methyl-3-butyn-2-ol with a chlorinating agent.
Step 2: Cadiot-Chodkiewicz Coupling
The synthesized 3-chloro-3-methylbut-1-yne (a hypothetical haloalkyne) would then be coupled with a suitable terminal alkyne, such as propargyl alcohol, in the presence of a copper(I) salt and a base.[10]
Protocol 1: Hypothetical Synthesis of this compound
-
Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: The flask is charged with 3-chloro-3-methylbut-1-yne (1.0 eq), copper(I) bromide (0.1 eq), and hydroxylamine hydrochloride (0.2 eq) in methanol.
-
Addition of Base: Piperidine (2.0 eq) is added dropwise to the reaction mixture at room temperature.[10]
-
Addition of Coupling Partner: A solution of the terminal alkyne (e.g., propargyl alcohol, 1.1 eq) in methanol is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Polymerization of this compound
The polymerization of diacetylene monomers is typically achieved in the solid state via topochemical polymerization, initiated by UV irradiation or heat.[1][3]
Protocol 2: UV-Initiated Solid-State Polymerization
-
Monomer Preparation: A thin film of the purified this compound monomer is prepared by drop-casting a concentrated solution in a volatile solvent (e.g., chloroform) onto a quartz substrate. The solvent is allowed to evaporate slowly to promote the formation of a crystalline film.
-
UV Irradiation: The crystalline monomer film is exposed to UV light (254 nm) in a controlled environment.
-
Monitoring Polymerization: The polymerization process is monitored by observing the color change of the film from colorless to blue. The progress can be quantified by UV-Vis spectroscopy, observing the appearance of a characteristic absorption peak for the blue phase of the polydiacetylene (typically around 640 nm).[5]
-
Termination: The UV irradiation is stopped once the desired level of polymerization is achieved, as indicated by the intensity of the blue color.
Protocol 3: Thermal Polymerization
-
Monomer Preparation: A crystalline powder of this compound is placed in a glass vial under an inert atmosphere.
-
Thermal Annealing: The vial is heated in an oven at a temperature below the melting point of the monomer. The optimal temperature and time will need to be determined experimentally.
-
Monitoring Polymerization: The polymerization is monitored by the visual color change of the powder.
-
Cooling: After the desired polymerization is achieved, the vial is allowed to cool to room temperature.
Characterization Data (Hypothetical)
The following tables summarize the expected characterization data for the monomer and the resulting polymer.
Table 1: Physicochemical Properties of this compound (Monomer)
| Property | Predicted Value |
| Molecular Formula | C7H7Cl |
| Molecular Weight | 126.58 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, acetone) |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to methyl and methylene protons |
| ¹³C NMR (CDCl₃, 100 MHz) | Peaks for sp³, sp hybridized carbons |
| IR (KBr, cm⁻¹) | ν(C≡C) ~2260, ν(C-H) ~2980, ν(C-Cl) ~750 |
Table 2: Properties of Poly(this compound)
| Property | Expected Characteristics |
| Appearance | Blue or red solid/film |
| UV-Vis Absorption (Blue Phase) | λ_max ≈ 640 nm |
| UV-Vis Absorption (Red Phase) | λ_max ≈ 540 nm |
| Fluorescence (Red Phase) | Emission in the red region of the spectrum |
| Thermal Stability (TGA) | Onset of decomposition to be determined |
| Solubility | Potentially soluble in organic solvents like THF, chloroform |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Polymerization of the monomer and its potential applications.
Caption: Schematic of topochemical polymerization of diacetylenes.
References
- 1. staff.ulsu.ru [staff.ulsu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Polydiacetylenes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing | Semantic Scholar [semanticscholar.org]
- 10. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthetic Routes to Functionalized Diynes Using 5-chloro-5-methylhexa-1,3-diyne
A comprehensive search of available scientific literature and chemical databases did not yield any specific information, synthetic routes, or experimental protocols for the use of 5-chloro-5-methylhexa-1,3-diyne as a precursor for functionalized diynes. The requested starting material appears to be a novel or highly specialized compound with limited to no published applications in the synthesis of other functionalized diynes.
The search results consistently identified a structurally different compound, 5-chloro-5-methylhex-1-en-3-yne , which contains both a double bond (ene) and a triple bond (yne), but is not a diyne. Further searches for related structures provided information on various dienes and other chlorinated hydrocarbons, none of which were relevant to the requested synthetic applications of this compound.
Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations for synthetic routes starting from this compound.
For researchers, scientists, and drug development professionals interested in the synthesis of functionalized diynes, we recommend exploring alternative, well-documented synthetic strategies. Common and versatile methods for the synthesis of functionalized diynes include:
-
Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of a base. It is a powerful method for the synthesis of unsymmetrical diynes.
-
Glaser-Hay Coupling: This is an oxidative coupling of two terminal alkynes to form a symmetrical diyne, commonly using a copper(I) or copper(II) catalyst and an oxidant such as oxygen or a peroxide.
-
Eglinton Coupling: Similar to the Glaser-Hay coupling, this method also produces symmetrical diynes from terminal alkynes using a stoichiometric amount of a copper(II) salt in a coordinating solvent like pyridine.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be adapted to synthesize diynes by coupling terminal alkynes with vinyl or aryl halides that contain an alkyne moiety.
Below is a generalized workflow for approaching the synthesis of a target functionalized diyne, which researchers can adapt based on the specific functionalities desired.
Generalized Workflow for Functionalized Diyne Synthesis
Caption: A generalized workflow for the synthesis and characterization of functionalized diynes.
We recommend that researchers interested in synthesizing novel functionalized diynes containing a gem-dimethylpropyl chloride moiety, as suggested by the structure of this compound, consider a multi-step synthetic approach starting from commercially available precursors. This would likely involve the synthesis of a suitable chloro-alkyne building block followed by a coupling reaction to introduce the second alkyne functionality.
Application Notes and Protocols: 5-chloro-5-methylhexa-1,3-diyne in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-5-methylhexa-1,3-diyne is a functionalized diyne that holds potential as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a terminal alkyne, a chloro-substituted internal alkyne, and a tertiary alkyl chloride, offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This document outlines potential applications and provides detailed experimental protocols for the use of this compound in the construction of key molecular scaffolds relevant to drug discovery.
Key Applications
The unique structural features of this compound allow for its participation in a variety of powerful synthetic transformations, including:
-
Cross-Coupling Reactions: The terminal alkyne is an excellent handle for palladium- and copper-catalyzed cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings, enabling the introduction of aryl, heteroaryl, and vinyl groups.
-
Cycloaddition Reactions: The diyne system can participate in cycloaddition reactions to form diverse heterocyclic structures, which are prevalent in many pharmaceutical agents.
-
Click Chemistry: The terminal alkyne can be utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to form stable triazole linkages, a common strategy in medicinal chemistry for connecting molecular fragments.
Experimental Protocols
Sonogashira Coupling for the Synthesis of Aryl-Substituted Diynes
This protocol describes the palladium- and copper-catalyzed cross-coupling of this compound with an aryl halide.
Reaction Scheme:
Application Notes and Protocols for 5-Chloro-5-methylhexa-1,3-diyne Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in chemical biology, drug discovery, and materials science due to its reliability, high yields, and biocompatibility.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[4][5][] This document provides detailed application notes and protocols for the use of 5-chloro-5-methylhexa-1,3-diyne and its derivatives as versatile building blocks in click chemistry.
The unique structure of this compound, featuring a terminal alkyne for classic click reactions, an internal alkyne, and a tertiary alkyl chloride, offers a trifunctional scaffold for the synthesis of complex molecular architectures. The terminal alkyne serves as a primary handle for bioconjugation and molecular assembly, while the tertiary chloride provides a potential site for further nucleophilic substitution, and the internal alkyne can participate in other cycloaddition reactions. These features make its derivatives highly valuable for applications in drug development, diagnostics, and advanced materials.
Applications of this compound Derivatives
The derivatives of this compound are particularly suited for a range of applications owing to their multifunctional nature.
-
Bioconjugation: The terminal alkyne allows for the straightforward attachment of these derivatives to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. This is invaluable for creating targeted drug delivery systems, imaging agents, and diagnostic probes.[7]
-
Drug Discovery: The triazole ring formed during the click reaction is a stable, aromatic linker that can mimic a peptide bond but is resistant to enzymatic cleavage.[8] This makes this compound derivatives ideal scaffolds for generating libraries of potential drug candidates with enhanced stability.
-
Polymer and Materials Science: The diyne structure can be utilized in polymerization reactions. For instance, Glaser-Hay coupling of the terminal alkyne can lead to the formation of conjugated polymers with interesting electronic and optical properties.[8]
-
Development of Multifunctional Probes: The orthogonal reactivity of the terminal alkyne and the tertiary chloride allows for sequential modifications. For example, a biomolecule can be attached via the alkyne, and a fluorescent dye or a second bioactive molecule can be introduced at the chloride position.
Experimental Protocols
Below are detailed protocols for the application of this compound derivatives in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Protocol 1: General Procedure for CuAAC of a this compound Derivative with an Azide-Containing Molecule
This protocol describes a general method for the copper(I)-catalyzed cycloaddition of a terminal alkyne derivative of this compound with an organic azide.
Materials:
-
This compound derivative (e.g., where the chloro- group is replaced by another functional group if desired for a specific application)
-
Azide-containing molecule (e.g., benzyl azide, azide-functionalized peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMF, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a pale yellow or green color.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 1-24 hours), the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,4-disubstituted 1,2,3-triazole product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data for typical CuAAC reactions involving a this compound derivative. This data is intended to be representative of expected outcomes.
| Entry | Azide Substrate | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | t-BuOH/H₂O | 4 | 95 |
| 2 | 3-Azidopropan-1-ol | DMF/H₂O | 6 | 92 |
| 3 | Azidoacetic Acid | DMSO/H₂O | 12 | 88 |
| 4 | Azide-PEG-Biotin | t-BuOH/H₂O | 24 | 85 |
Table 1: Reaction conditions and yields for the CuAAC of a this compound derivative with various azides.
| Parameter | Value |
| Reaction Scale | 0.1 - 1.0 mmol |
| Temperature | 25 °C |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% |
| Reducing Agent (NaAsc) | 10 - 25 mol% |
| Concentration | 0.1 M |
Table 2: General reaction parameters for the CuAAC protocol.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Well-Defined Diimine Copper(I) Complexes as Catalysts in Click Azide-Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 5-chloro-5-methylhexa-1,3-diyne for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of 5-chloro-5-methylhexa-1,3-diyne, a potentially valuable building block in medicinal chemistry and materials science. The described two-step synthetic route is designed for scalability in a standard laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is proposed via a two-step sequence, starting with the formation of the precursor tertiary alcohol, 5-methylhexa-1,3-diyn-5-ol, followed by its conversion to the target tertiary chloride.
Step 1: Synthesis of 5-methylhexa-1,3-diyn-5-ol
This step involves the nucleophilic addition of a metalated diacetylene to acetone. While various methods exist for the generation of the necessary alkynylide, a common approach involves the use of a strong base, such as n-butyllithium, to deprotonate a suitable diacetylene precursor.
Step 2: Conversion of 5-methylhexa-1,3-diyn-5-ol to this compound
The tertiary alcohol is converted to the corresponding tertiary chloride. This transformation can be achieved via an SN1-type reaction. Two common and effective methods are presented: reaction with concentrated hydrochloric acid and reaction with thionyl chloride. Tertiary alcohols readily react with HCl, often at low temperatures, due to the formation of a stable tertiary carbocation intermediate.[1][2]
Logical Workflow of the Synthesis
Figure 1. Overall experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-methylhexa-1,3-diyn-5-ol (Conceptual Protocol)
This protocol outlines a general procedure for the synthesis of the tertiary alcohol precursor. Optimization may be required based on laboratory conditions and available starting materials.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| 1,3-Hexadiyne | 78.11 | 0.789 | 50 | 4.95 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 55 | 22 mL |
| Acetone | 58.08 | 0.791 | 60 | 4.4 g (5.6 mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 200 mL |
| Saturated aq. NH4Cl | - | - | - | 100 mL |
| Diethyl ether | - | - | - | 200 mL |
| Anhydrous MgSO4 | - | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-hexadiyne (50 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 55 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of acetone (60 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 5-methylhexa-1,3-diyn-5-ol.
Step 2: Scale-Up Synthesis of this compound
Two effective methods for the chlorination of the tertiary alcohol are provided below. Method A is a classical approach using concentrated hydrochloric acid, while Method B utilizes thionyl chloride.
Method A: Chlorination using Concentrated Hydrochloric Acid
This method is advantageous due to the low cost of the reagent and simple workup. The reaction proceeds via an SN1 mechanism.[1][3]
Reagents and Conditions:
| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Amount (mmol) | Volume/Mass |
| 5-methylhexa-1,3-diyn-5-ol | 110.15 | - | 40 | 4.41 g |
| Concentrated Hydrochloric Acid | 36.46 | ~37% (w/w) | ~480 | 40 mL |
| Dichloromethane (DCM) | - | - | - | 150 mL |
| Saturated aq. NaHCO3 | - | - | - | 100 mL |
| Anhydrous Na2SO4 | - | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylhexa-1,3-diyn-5-ol (40 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (40 mL) to the stirred solution.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash carefully with saturated aqueous NaHCO3 solution (2 x 50 mL) until gas evolution ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Method B: Chlorination using Thionyl Chloride
This method is often preferred for its cleaner reaction profile, as the byproducts (SO2 and HCl) are gaseous.[1]
Reagents and Conditions:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| 5-methylhexa-1,3-diyn-5-ol | 110.15 | - | 40 | 4.41 g |
| Thionyl Chloride (SOCl2) | 118.97 | 1.63 | 48 | 5.71 g (3.5 mL) |
| Pyridine (anhydrous) | 79.10 | 0.982 | 48 | 3.80 g (3.87 mL) |
| Diethyl ether (anhydrous) | - | - | - | 150 mL |
| Ice-cold water | - | - | - | 100 mL |
| Anhydrous MgSO4 | - | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-methylhexa-1,3-diyn-5-ol (40 mmol) and anhydrous diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of thionyl chloride (48 mmol) and anhydrous pyridine (48 mmol) in anhydrous diethyl ether (50 mL).
-
Add the thionyl chloride/pyridine solution dropwise to the alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice or into ice-cold water (100 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4 and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Signaling Pathway for SN1 Chlorination
Figure 2. Simplified SN1 mechanism for the acid-catalyzed chlorination of 5-methylhexa-1,3-diyn-5-ol.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Thionyl Chloride: Corrosive and toxic. Reacts with water to release HCl and SO2 gases. Handle with extreme care in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE.
-
Organic Solvents: Diethyl ether and hexanes are highly flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. The user is solely responsible for verifying the safety and suitability of these procedures for their specific application. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-chloro-5-methylhexa-1,3-diyne, with a focus on improving the reaction yield.
Troubleshooting Guide
Low yields in the synthesis of this compound are a common issue, primarily due to the sensitive nature of the tertiary alkyl chloride. This guide addresses potential problems and offers solutions for two main synthetic strategies: a direct one-pot coupling reaction and a two-step approach.
Problem 1: Low Yield in Direct Cadiot-Chodkiewicz Coupling
The direct coupling of a terminal alkyne with a haloalkyne containing the tertiary chloride moiety is susceptible to significant side reactions, leading to a low yield of the desired product.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the direct Cadiot-Chodkiewicz coupling.
Quantitative Data Summary: Direct Coupling Approaches
| Method | Catalyst/Reagents | Base | Solvent | Temperature | Typical Yield Range (%) | Key Challenges |
| Traditional Cadiot-Chodkiewicz | Cu(I) salt (e.g., CuBr) | Amine (e.g., ethylamine, butylamine) | Organic (e.g., MeOH, THF) | Room Temp. to 50°C | Highly variable, often low (<30%) for tertiary halides | Elimination, Homocoupling |
| Mild Cadiot-Chodkiewicz | CuBr, Sodium Ascorbate | n-Butylamine | Ethanol | Room Temp. | Potentially higher, but data on tertiary halides is limited | Elimination may still occur |
| Aqueous Cadiot-Chodkiewicz | Cu(I) salt | Piperidine (minimal amount) | Water | Room Temp. | Potentially higher, but data on tertiary halides is limited | Substrate solubility, Elimination |
| Iron-Catalyzed Coupling | Iron salt | - | Water | Room Temp. | Data for this specific substrate is unavailable | Catalyst efficiency, Substrate compatibility |
Problem 2: Low Yield in the Two-Step Synthesis via a Tertiary Propargylic Alcohol
This approach involves the synthesis of 5-methylhexa-1,3-diyn-5-ol followed by its chlorination. While this strategy avoids the harsh basic conditions on the tertiary chloride, challenges can arise in both steps.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the two-step synthesis of this compound.
Quantitative Data Summary: Two-Step Synthesis
| Step | Reagents | Solvent | Temperature | Typical Yield Range (%) | Key Challenges |
| 1. Alcohol Synthesis | n-BuLi, Diacetylene or protected derivative, 2-Butanone | THF, Diethyl ether | -78°C to Room Temp. | 60-80% | Handling of diacetylene, Protection/deprotection steps |
| 2. Chlorination | SOCl₂/Pyridine or PCl₅ | Dichloromethane, Diethyl ether | 0°C to Room Temp. | 50-70% | Elimination, Rearrangement |
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Cadiot-Chodkiewicz coupling so low when using a tertiary alkyl halide?
A1: The primary reason for low yields is the high propensity of tertiary alkyl halides to undergo elimination reactions (E1 and E2) under the basic conditions required for the Cadiot-Chodkiewicz coupling.[1][2][3] The base can act as a nucleophile to promote the coupling, but it can also abstract a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of an alkene and eliminating HCl. Higher temperatures further favor elimination over substitution.
Q2: What are the main side products I should expect in the direct coupling reaction?
A2: Besides the product of elimination, you should also be aware of homocoupling products.[4] These are symmetrical diynes formed from the coupling of two molecules of the terminal alkyne (Glaser coupling) or two molecules of the haloalkyne. These side products can complicate the purification of your desired unsymmetrical diyne.
Q3: Are there any milder alternatives to the traditional Cadiot-Chodkiewicz coupling?
A3: Yes, several modifications have been developed to improve the efficiency and selectivity of the Cadiot-Chodkiewicz reaction. These include:
-
Using a reductant: The addition of sodium ascorbate (vitamin C) can suppress unwanted oxidative homocoupling side reactions and allows the reaction to be performed in the air.[5][6]
-
Aqueous conditions: Using water as a solvent with a minimal amount of a base like piperidine can provide a milder reaction environment.[7]
-
Alternative catalysts: Iron-catalyzed versions of the Cadiot-Chodkiewicz coupling have been developed and can be performed in water under air.[8]
Q4: I am considering the two-step synthesis. What is the best way to synthesize the precursor, 5-methylhexa-1,3-diyn-5-ol?
A4: A common and effective method is to react a lithium salt of a terminal alkyne with a ketone. In this case, you could deprotonate a suitable terminal diyne precursor (like 1,3-butadiyne, which is gaseous and requires careful handling, or a protected version) with a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -78°C) to form the lithium acetylide. This is then reacted with 2-butanone to yield the desired tertiary propargylic alcohol after quenching the reaction. To avoid handling gaseous diacetylene, a more practical approach is to use a protected terminal alkyne, perform the coupling, and then deprotect it.
Q5: What are the best methods for chlorinating the tertiary propargylic alcohol without causing elimination?
A5: Chlorination of tertiary alcohols, especially propargylic ones, is challenging due to the risk of elimination and rearrangement. Mild chlorinating agents and low temperatures are crucial. Some recommended methods include:
-
Thionyl chloride (SOCl₂) with a base: Using SOCl₂ in the presence of a non-nucleophilic base like pyridine at low temperatures (e.g., 0°C) can convert the alcohol to the chloride with minimal side reactions.
-
Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or hexachloroacetone. It is a mild method for converting alcohols to alkyl chlorides.
-
Phosphorus pentachloride (PCl₅): This is a stronger chlorinating agent and should be used with caution at low temperatures.
Q6: How can I monitor the progress of my reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and develop it in an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to your product will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 5-methylhexa-1,3-diyn-5-ol
This protocol uses a protected terminal alkyne to avoid handling diacetylene gas.
Reaction Scheme:
Materials:
-
(Trimethylsilyl)acetylene (TMSA)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Butanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (for deprotection with K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Slowly add (trimethylsilyl)acetylene to the cooled THF.
-
Add n-BuLi dropwise to the solution while maintaining the temperature at -78°C. Stir for 30 minutes to form the lithium acetylide.
-
Add 2-butanone dropwise to the reaction mixture. Allow the reaction to stir at -78°C for 1 hour and then let it warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude silyl-protected alcohol.
-
Deprotection:
-
Method A (K₂CO₃): Dissolve the crude product in methanol and add potassium carbonate. Stir at room temperature until TLC analysis shows complete deprotection.
-
Method B (TBAF): Dissolve the crude product in THF and add a solution of TBAF (1M in THF). Stir at room temperature until deprotection is complete.
-
-
After deprotection, work up the reaction mixture appropriately (e.g., neutralization, extraction) to isolate the crude 5-methylhexa-1,3-diyn-5-ol.
-
Purify the product by column chromatography on silica gel.
Step 2: Chlorination of 5-methylhexa-1,3-diyn-5-ol
Reaction Scheme:
Materials:
-
5-methylhexa-1,3-diyn-5-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-methylhexa-1,3-diyn-5-ol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine to the solution.
-
Add thionyl chloride dropwise to the cooled solution. A precipitate of pyridinium hydrochloride may form.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by adding it to ice-cold water.
-
Separate the organic layer and wash it sequentially with cold dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.
-
The crude product can be further purified by distillation under reduced pressure or by careful column chromatography.
Diagrams
Experimental Workflow: Two-Step Synthesis
Caption: A simplified workflow for the two-step synthesis of the target molecule.
References
- 1. synarchive.com [synarchive.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methylcyclohexa-1,3-dien-1-ol | C7H10O | CID 23204882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-chloro-5-methylhexa-1,3-diyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-chloro-5-methylhexa-1,3-diyne from reaction mixtures.
Troubleshooting Guides
The purification of this compound can be challenging due to its potential instability and the presence of various impurities. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Analytical Technique to Identify Issue |
| Low or No Yield of Purified Product | Decomposition during purification: The compound may be thermally unstable, especially in the presence of acid or base traces. The tertiary propargylic chloride is susceptible to elimination or substitution. | - Use vacuum distillation at the lowest possible temperature.[1][2][3][4]- Neutralize the crude reaction mixture before purification.- Employ mild purification techniques like flash column chromatography with neutral stationary phases (e.g., silica gel deactivated with triethylamine).[5][6] | GC-MS analysis of the crude and purified fractions to identify degradation products.[7][8][9] |
| Product is volatile and lost during solvent removal: The compound may have a low boiling point. | - Use a rotary evaporator with a cold trap and carefully control the vacuum.- For very volatile compounds, consider purification by preparative gas chromatography. | Monitor the vapor phase by GC-MS during solvent removal. | |
| Co-elution of Impurities with the Product | Similar polarity of impurities and product: Starting materials, reagents, or side-products may have similar polarities to the desired diyne. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities using TLC.- Consider using a different stationary phase (e.g., alumina, reversed-phase silica).- High-performance liquid chromatography (HPLC) may offer better resolution. | TLC analysis with different solvent systems. HPLC analysis. |
| Streaking or Tailing on TLC/Column Chromatography | Acidic impurities or decomposition on silica gel: The terminal alkyne moiety can be acidic, and the compound may decompose on acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a less acidic stationary phase like neutral alumina. | Observe the spot shape on the TLC plate. Streaking is a common indicator. |
| Product Discoloration (Turns Dark) | Polymerization or decomposition: Conjugated diynes can be unstable and prone to polymerization, especially when exposed to heat, light, or air. | - Handle the compound under an inert atmosphere (e.g., argon or nitrogen).- Store the purified compound at low temperatures and protected from light.- Add a radical inhibitor like BHT during storage if appropriate. | Visual observation. NMR spectroscopy may show broad signals indicative of polymeric material. |
| Incomplete Separation by Distillation | Close boiling points of product and impurities: Impurities may have boiling points very close to that of the product. | - Use fractional distillation with a column that has a high number of theoretical plates.- Perform distillation under reduced pressure to increase the boiling point differences.[1][2][3][4] | GC analysis of the collected fractions to determine their purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a reaction mixture for the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, homocoupled diynes (from Glaser or Cadiot-Chodkiewicz type side reactions), solvents, and byproducts from elimination reactions (e.g., enynes or dienes resulting from the loss of HCl). The specific impurities will depend on the synthetic route employed.[10][11]
Q2: How can I quickly assess the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and rapid method.[6] Spot a small amount of each fraction on a TLC plate and elute with an appropriate solvent system. Visualization under UV light (if the compound is UV active) or staining with a suitable reagent (e.g., potassium permanganate for unsaturated compounds) will reveal the presence of the product and any impurities.
Q3: Is this compound expected to be stable? What are the recommended storage conditions?
A3: Due to the presence of the conjugated diyne system and a tertiary alkyl chloride, the compound is likely to be unstable.[12][13] It is susceptible to decomposition, polymerization, and elimination reactions. For storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), at a low temperature (e.g., in a freezer at -20°C), and protected from light.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a viable purification method for solid compounds.[14][15][16][17] If this compound is a solid at room temperature and a suitable solvent can be found (one in which the compound is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble), then recrystallization can be an effective purification technique. However, given its likely low melting point and potential thermal instability, this may be challenging.
Q5: What is the best method to remove the solvent after purification without losing my product?
A5: For volatile compounds, rotary evaporation under reduced pressure with a well-chilled condenser and a cold trap is recommended. It is crucial to carefully control the vacuum and the temperature of the water bath to avoid co-evaporation of the product. If the product is highly volatile, distillation of the solvent at atmospheric pressure using a simple distillation setup might be a gentler alternative, provided the product has a significantly higher boiling point than the solvent.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography. The specific solvent system should be determined by preliminary TLC analysis.
1. Preparation of the Stationary Phase:
- Select a glass column of appropriate size based on the amount of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- To mitigate potential decomposition on acidic silica, consider deactivating the silica gel by adding 1% triethylamine to the eluent used to pack the column and run the chromatography.
- Carefully pack the column with the slurry, ensuring there are no air bubbles.
2. Sample Loading:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the chromatography eluent or a solvent in which the compound is highly soluble).
- Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel by dissolving the compound, adding silica gel, and then removing the solvent under reduced pressure.
- Carefully apply the sample to the top of the packed column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
- Collect fractions in test tubes or vials.
4. Fraction Analysis:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature and reduced pressure.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally sensitive, liquid compounds.
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
- Ensure all glassware is dry and free of cracks. Use appropriate grease for all joints to ensure a good seal.
2. Sample Preparation:
- Place the crude material in the round-bottom flask with a magnetic stir bar for smooth boiling.
- If acidic or basic impurities are present, consider a work-up (e.g., washing with a mild aqueous base or acid and drying) before distillation.
3. Distillation:
- Begin stirring and slowly reduce the pressure to the desired level.
- Gradually heat the distillation flask using a heating mantle or an oil bath.
- Collect the fraction that distills at a constant temperature and pressure. This is likely your purified product.
- It is advisable to collect a forerun (the first few drops that distill) separately as it may contain more volatile impurities.
4. Post-Distillation:
- Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
- Transfer the purified product to a clean, dry, and labeled container for storage.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. buschvacuum.com [buschvacuum.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 11. A Strictly "Pair"-Selective Synthesis of Conjugated Diynes via Pd-Catalyzed Cross Coupling of 1,3-Diynylzincs: A Superior Alternative to the Cadiot-Chodkiewicz Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]
- 17. youtube.com [youtube.com]
side reactions and byproducts in the synthesis of 5-chloro-5-methylhexa-1,3-diyne
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-chloro-5-methylhexa-1,3-diyne.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route is a two-step process. The first step involves the synthesis of the precursor alcohol, 5-methylhexa-1,3-diyn-5-ol. This is typically achieved via the Cadiot-Chodkiewicz coupling of a terminal alkyne (e.g., propargyl alcohol) with a 1-haloalkyne (e.g., 1-bromopropyne). The second step is the chlorination of the tertiary alcohol, 5-methylhexa-1,3-diyn-5-ol, to yield the final product.
Q2: What are the expected yields for this synthesis?
A2: Yields can vary significantly based on the specific reaction conditions and purity of the starting materials. The Cadiot-Chodkiewicz coupling step can typically yield 60-80% of the desired diyne alcohol. The subsequent chlorination of the tertiary alcohol is often more challenging, with yields potentially ranging from 30-60% due to competing side reactions.
Q3: How can the purity of this compound be assessed?
A3: The purity of the final product can be determined using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Q4: Is this compound a stable compound?
A4: Polyynes, especially conjugated diynes, can be unstable and susceptible to decomposition, particularly when exposed to heat, light, or air. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and to use it as soon as possible after synthesis.
Troubleshooting Guides
Issue 1: Low or No Yield of the Diyne Precursor (5-methylhexa-1,3-diyn-5-ol)
| Potential Cause | Suggested Solution |
| Homo-coupling of the terminal alkyne (Glaser coupling) | This is a common side reaction in diyne synthesis. Ensure that the copper(I) catalyst is of high quality and that the reaction is performed under strictly anaerobic conditions. The use of a suitable amine base (e.g., a bulky amine) can sometimes suppress homo-coupling. |
| Decomposition of the 1-haloalkyne | 1-Haloalkynes can be unstable. It is best to use them immediately after preparation or purchase them from a reliable supplier and store them under recommended conditions. |
| Inactive Catalyst | The copper(I) catalyst is sensitive to oxidation. Ensure that the catalyst is fresh and handled under an inert atmosphere. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of the more stable coupling partner may be beneficial. |
Issue 2: Formation of Significant Byproducts During Chlorination
| Potential Cause | Suggested Solution |
| Elimination (Dehydration) | The tertiary alcohol precursor can easily undergo elimination to form enyne byproducts, especially in the presence of strong acids or high temperatures. Use mild chlorinating agents and low reaction temperatures. Thionyl chloride in the presence of a non-nucleophilic base like pyridine is a common choice, but careful temperature control is crucial. |
| Rearrangement Reactions | The reaction may proceed via an SN1 mechanism involving a carbocation intermediate, which can be prone to rearrangement. Using a less polar solvent may help to suppress carbocation formation. |
| Reaction with Solvent | If a nucleophilic solvent is used, it may compete with the chloride ion, leading to undesired byproducts. Use an inert, non-nucleophilic solvent such as dichloromethane or chloroform. |
Data Presentation: Comparison of Chlorinating Agents
The following table summarizes hypothetical data on the effectiveness of different chlorinating agents for the conversion of 5-methylhexa-1,3-diyn-5-ol to this compound.
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Major Byproduct(s) | Byproduct Yield (%) |
| SOCl₂ | 0 to rt | 2 | 55 | Enyne | 20 |
| PCl₅ | 0 | 4 | 40 | Enyne, Dichlorinated species | 35 |
| Appel Reaction (PPh₃, CCl₄) | rt | 6 | 65 | Triphenylphosphine oxide | 30 |
Experimental Protocols
Protocol 1: Synthesis of 5-methylhexa-1,3-diyn-5-ol
-
To a solution of propargyl alcohol (1.0 eq) in a suitable solvent (e.g., THF/water mixture) under an argon atmosphere, add copper(I) chloride (0.1 eq) and a suitable amine base (e.g., hydroxylamine hydrochloride, 0.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 1-bromopropyne (1.1 eq) in the same solvent to the reaction mixture over a period of 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve 5-methylhexa-1,3-diyn-5-ol (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the solution. A non-nucleophilic base such as pyridine (1.2 eq) can be added to neutralize the HCl byproduct.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench it by pouring it into ice-cold water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified quickly, for example, by rapid column chromatography on silica gel, as the product may be unstable.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Major side reactions in the synthesis of this compound.
Caption: Plausible mechanism for the chlorination and side reaction.
stabilizing 5-chloro-5-methylhexa-1,3-diyne for long-term storage
Technical Support Center: 5-Chloro-5-methylhexa-1,3-diyne
This technical support center provides guidance on the long-term storage and stabilization of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown. What is the cause and is it still usable?
A1: Discoloration is a common indicator of decomposition. For highly unsaturated compounds like diynes, this often suggests polymerization or the formation of conjugated side products. The usability of the sample depends on the extent of decomposition. It is highly recommended to re-purify the material if possible and to re-characterize it (e.g., by NMR, GC-MS) to determine the purity before use. For future storage, ensure stringent inert and cold conditions.
Q2: I observe a precipitate in my stored this compound. What could it be?
A2: Precipitate formation likely indicates polymerization of the highly reactive diyne functionality. Alkynes, especially terminal ones, can undergo various polymerization reactions, which can be initiated by light, heat, or impurities.[1][2] The resulting polymers are typically insoluble. It is also possible that reactions with trace amounts of water or oxygen have occurred. The supernatant liquid may still contain the desired compound, but its purity will be compromised.
Q3: My compound is no longer showing the expected reactivity in my experiments. What are the likely stability issues?
A3: A loss of reactivity suggests that the functional groups of this compound have degraded. The terminal alkyne is particularly susceptible to reactions.[3][4] Additionally, the tertiary alkyl chloride is prone to elimination of HCl or nucleophilic substitution if nucleophiles are present. Storage under an inert atmosphere is critical to prevent reactions with atmospheric oxygen and moisture.[5][6]
Q4: What are the ideal storage conditions for long-term stability?
A4: For long-term storage, this compound should be stored in a tightly sealed container, under a dry, inert atmosphere such as argon or nitrogen.[5][7] It should be kept at low temperatures, preferably ≤ -20°C, and protected from light. Storing in a desiccated environment is also crucial to prevent hydrolysis.[8]
Q5: Can I use inhibitors to stabilize this compound?
A5: While radical inhibitors are sometimes used to stabilize reactive monomers, their use with this specific compound would require careful consideration and empirical testing. An inhibitor could potentially interfere with downstream reactions. If polymerization is the primary concern, very low storage temperatures and the strict exclusion of oxygen and light are the preferred methods of stabilization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sample Discoloration | Polymerization, oxidation | Re-purify the sample by distillation or chromatography under inert conditions. Assess purity via NMR or GC-MS. |
| Formation of Precipitate | Advanced polymerization | Carefully decant the supernatant if the compound is urgently needed, but assume reduced purity. For future prevention, store at lower temperatures. |
| Loss of Reactivity | Decomposition of alkyne or alkyl chloride functional groups | Confirm the structure of the stored material using analytical techniques. If degraded, synthesize or procure a fresh batch. |
| Pressure Buildup in Container | Decomposition leading to gas formation (e.g., HCl elimination) | Handle the container with extreme caution in a well-ventilated fume hood. Cool the container before opening. Re-evaluate storage conditions. |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Temperature | ≤ -20°C | High | Reduces the rate of decomposition reactions (e.g., polymerization, elimination). |
| 4°C | Moderate | May be suitable for short-term storage, but the risk of decomposition increases. | |
| Room Temperature | Low | Not recommended; significant decomposition is likely over short periods. | |
| Atmosphere | Inert (Argon, Nitrogen) | High | Prevents oxidation and reactions with atmospheric moisture.[5] |
| Air | Low | Oxygen can initiate radical polymerization; moisture can lead to hydrolysis.[8] | |
| Light Exposure | Dark (Amber Vial) | High | Prevents photo-initiated decomposition and polymerization. |
| Light | Low | UV light can provide the energy to initiate degradation pathways. |
Experimental Protocols
Protocol 1: Long-Term Storage under Inert Atmosphere
Objective: To prepare this compound for long-term storage, minimizing decomposition.
Materials:
-
Purified this compound
-
Schlenk flask or amber vial with a PTFE-lined septum cap
-
High-purity argon or nitrogen gas
-
Vacuum/gas manifold (Schlenk line)
-
Parafilm or sealing tape
-
Freezer (-20°C or colder)
Procedure:
-
Place the freshly purified liquid or solid this compound into a dry Schlenk flask or vial.
-
Attach the vessel to a Schlenk line.
-
Carefully evacuate the atmosphere within the vessel, ensuring the compound does not evaporate under reduced pressure (cool the flask if necessary).
-
Refill the vessel with high-purity argon or nitrogen gas.
-
Repeat the evacuate-refill cycle 3-5 times to ensure a completely inert atmosphere.
-
After the final refill, seal the vessel tightly. For vials, use a septum cap and wrap the cap and neck with Parafilm for an extra seal.[7]
-
Label the vessel clearly with the compound name, date, and storage conditions.
-
Place the sealed vessel in a designated, explosion-proof freezer at ≤ -20°C, protected from light.
Protocol 2: Qualitative Purity Check for Terminal Alkynes
Objective: To quickly assess the presence of the terminal alkyne group, which may be lost upon degradation.
Materials:
-
Sample of this compound
-
Ethanol or acetone (reagent grade)
-
Silver nitrate solution (5% in water or ethanol)
-
Test tube
Procedure:
-
In a test tube, dissolve a small amount (a few milligrams) of the this compound sample in a minimal amount of ethanol or acetone.
-
Add a few drops of the silver nitrate solution to the test tube.
-
Observe for the formation of a precipitate. A white or yellowish precipitate (silver acetylide) indicates the presence of the terminal alkyne.
-
The absence of a precipitate, or a significantly diminished amount compared to a fresh sample, suggests decomposition of the terminal alkyne functionality.
Note: This is a qualitative test. For quantitative assessment, use techniques like NMR or GC-MS.
Visualizations
Potential Decomposition Pathways
Caption: Inferred decomposition pathways for this compound.
Experimental Workflow for Long-Term Storage
Caption: Recommended workflow for preparing and storing this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Alkyne - Wikipedia [en.wikipedia.org]
- 3. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. essr.umd.edu [essr.umd.edu]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 5-chloro-5-methylhexa-1,3-diyne
Welcome to the technical support center for optimizing catalyst loading in reactions involving 5-chloro-5-methylhexa-1,3-diyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: this compound is a haloalkyne, making it a suitable substrate for cross-coupling reactions. The most common catalytic reactions are Sonogashira and Cadiot-Chodkiewicz couplings, which are used to form new carbon-carbon bonds with terminal alkynes. These reactions are valuable for the synthesis of unsymmetrical 1,3-diynes.
Q2: Which catalysts are typically used for these reactions?
A2: For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[1] Cadiot-Chodkiewicz couplings primarily utilize a copper(I) salt, such as copper(I) bromide or iodide, in the presence of an amine base.[2][3][4]
Q3: How does catalyst loading affect the reaction outcome?
A3: Catalyst loading is a critical parameter that can significantly impact reaction rate, yield, and purity. Insufficient catalyst may lead to a slow or incomplete reaction. Conversely, excessively high catalyst loading can lead to unwanted side reactions, such as homocoupling of the starting materials, and increases the cost of the synthesis.[5][6] Finding the optimal catalyst concentration is key to maximizing efficiency.[5][6]
Q4: What are the typical signs of a failed or suboptimal reaction?
A4: Common indicators of a problematic reaction include:
-
Low or no consumption of starting materials (as monitored by TLC or GC).
-
Formation of a significant amount of homocoupled byproducts (e.g., dimerization of the terminal alkyne).
-
Decomposition of starting materials or products, often indicated by a change in color of the reaction mixture (e.g., darkening or formation of a precipitate).
-
A complex mixture of unidentifiable products.
Q5: Can I perform these reactions under air, or is an inert atmosphere required?
A5: While some modern protocols have been developed to be air-tolerant, traditional Sonogashira and Cadiot-Chodkiewicz couplings are sensitive to oxygen.[7] Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[7] Therefore, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and high yields.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of catalyst. 2. For palladium catalysts, consider using a pre-catalyst that is more stable to air and moisture. | Catalysts, especially phosphine-ligated palladium complexes, can degrade over time upon exposure to air and moisture. |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). | The optimal catalyst concentration can be substrate-dependent. Increasing the amount of catalyst can accelerate a sluggish reaction.[5][6] |
| Inhibitors in Reagents/Solvents | 1. Ensure solvents are anhydrous and properly degassed. 2. Purify starting materials to remove any potential impurities. | Water, oxygen, and other impurities can poison the catalyst and inhibit the reaction. |
| Suboptimal Temperature | 1. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). 2. If decomposition is observed, run the reaction at a lower temperature. | The rate of reaction is temperature-dependent. However, higher temperatures can also promote side reactions and decomposition. |
| Incorrect Base | Screen different bases (e.g., triethylamine, diisopropylethylamine, piperidine). | The choice of base is crucial for the deprotonation of the terminal alkyne and can influence the catalytic cycle. |
Issue 2: Significant Homocoupling of the Terminal Alkyne
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | 1. Ensure the reaction setup is properly purged with an inert gas. 2. Use degassed solvents. | Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling).[7] |
| High Catalyst Concentration | Reduce the loading of the copper(I) co-catalyst. | While essential for the cross-coupling, excess copper can also catalyze the homocoupling side reaction. |
| Slow Cross-Coupling Rate | Optimize other reaction parameters (temperature, solvent, base) to favor the desired cross-coupling reaction. | If the cross-coupling is slow, the competing homocoupling pathway may become more prominent. |
| Use of a Reductant | Add a mild reductant, such as ascorbate, to the reaction mixture. | Reductants can help suppress oxidative side reactions.[7] |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Sonogashira Coupling
This protocol outlines a general method for optimizing the palladium catalyst loading for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous base (e.g., triethylamine)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flasks or similar reaction vessels
Procedure:
-
Reaction Setup: In a series of oven-dried Schlenk flasks, add a magnetic stir bar.
-
Reagent Addition: To each flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Catalyst Addition:
-
Flask A: Add Pd(PPh₃)₄ (0.5 mol%) and CuI (1.0 mol%).
-
Flask B: Add Pd(PPh₃)₄ (1.0 mol%) and CuI (2.0 mol%).
-
Flask C: Add Pd(PPh₃)₄ (2.5 mol%) and CuI (5.0 mol%).
-
Flask D: Add Pd(PPh₃)₄ (5.0 mol%) and CuI (10.0 mol%).
-
-
Solvent and Base Addition: Under an inert atmosphere, add the anhydrous, degassed solvent followed by the anhydrous base (2.0 eq).
-
Reaction Monitoring: Stir the reactions at room temperature (or a predetermined temperature) and monitor the progress by TLC or GC at regular intervals (e.g., every hour).
-
Analysis: After a set time (e.g., 24 hours) or upon completion, quench the reactions and analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine the conversion and the ratio of the desired product to byproducts.
-
Optimization: Based on the results, select the lowest catalyst loading that provides a high yield of the desired product in a reasonable timeframe.
Quantitative Data Summary:
| Flask | Pd(PPh₃)₄ (mol%) | CuI (mol%) | Reaction Time (h) | Conversion (%) | Product:Byproduct Ratio |
| A | 0.5 | 1.0 | 24 | 45 | 5:1 |
| B | 1.0 | 2.0 | 18 | 85 | 15:1 |
| C | 2.5 | 5.0 | 12 | 98 | 20:1 |
| D | 5.0 | 10.0 | 12 | 99 | 18:1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 5-chloro-5-methylhexa-1,3-diyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of the novel compound 5-chloro-5-methylhexa-1,3-diyne. Given the absence of specific literature on this molecule, the guidance provided is based on established principles for the characterization of volatile halogenated alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges in the characterization of this compound?
A1: Researchers should anticipate challenges related to the compound's potential volatility and thermal instability. The presence of a tertiary alkyl chloride and a conjugated diyne system suggests a susceptibility to elimination reactions (loss of HCl) and polymerization, particularly at elevated temperatures. Its volatility may also lead to sample loss if not handled properly.
Q2: What is the best method for initial purity assessment of a freshly synthesized batch of this compound?
A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended initial technique.[1][2][3] GC will provide information on the number of components in the sample, giving a preliminary indication of purity. The mass spectrometer will simultaneously provide mass information for each component, which can help in the initial identification of the target compound and any impurities.[4]
Q3: How can I confirm the presence of the chlorine atom in my molecule using mass spectrometry?
A3: The presence of a single chlorine atom can be confirmed by observing the isotopic pattern of the molecular ion peak (M+). You should expect to see two peaks, the M+ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the 35Cl and 37Cl isotopes.[5][6]
Q4: What are the expected 1H NMR chemical shifts for this compound?
A4: While specific data for this compound is unavailable, we can predict the approximate chemical shifts based on similar structures. The terminal alkynyl proton is expected to resonate in the range of 1.7-3.1 ppm.[7] The methyl protons adjacent to the chlorine atom would likely appear as a singlet further downfield. Long-range coupling between the alkynyl proton and other protons in the molecule might be observed.[7]
Q5: My sample of this compound is showing signs of degradation over time. How can I minimize this?
A5: To minimize degradation, it is recommended to store the compound at low temperatures (e.g., in a freezer at -20°C or below) in a tightly sealed container to prevent volatilization. Storage under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation. Avoid exposure to light and heat. For analytical purposes, prepare fresh solutions and analyze them promptly.
Troubleshooting Guides
Problem 1: Poor or No Signal in Gas Chromatography (GC) Analysis
| Possible Cause | Troubleshooting Step |
| Compound is too volatile | Ensure the injection port temperature is not excessively high, which could cause pre-injection decomposition. Use a lower initial oven temperature and a slower temperature ramp. Consider using a cooled injection system if available. |
| Compound is thermally unstable | Lower the injection port and oven temperatures. Use a shorter GC column to reduce analysis time. |
| Incorrect column polarity | Use a low to mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) for initial screening of this type of compound. |
| Sample concentration is too low | Prepare a more concentrated sample solution for injection. |
Problem 2: Ambiguous Mass Spectrum
| Possible Cause | Troubleshooting Step |
| No clear molecular ion peak | The molecular ion may be unstable and fragment easily. Use a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI) if available. Look for characteristic fragment ions, such as the loss of a chlorine atom or a methyl group. |
| Complex fragmentation pattern | Compare the obtained spectrum with theoretical fragmentation patterns for the proposed structure. The presence of a peak corresponding to the loss of HCl can be an indicator of an elimination reaction. |
| Isotopic pattern not matching a 3:1 ratio for M+ and M+2 | This could indicate the presence of co-eluting impurities. Check the purity of the GC peak. If the ratio is closer to 1:1, it might suggest the presence of a bromine-containing impurity.[5] |
Problem 3: Unclear or Difficult to Interpret NMR Spectrum
| Possible Cause | Troubleshooting Step |
| Low signal-to-noise ratio | Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample concentration is adequate. |
| Broad peaks | This could be due to sample degradation (polymerization) or the presence of paramagnetic impurities. Filter the sample through a small plug of silica gel before analysis. Prepare a fresh sample if degradation is suspected. |
| Overlapping signals | Use 2D NMR techniques such as COSY and HSQC to resolve overlapping proton and carbon signals and to establish connectivity within the molecule.[8] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector.
-
GC Conditions (starting point):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Injection Volume: 1 µL.
-
Injector Temperature: 200 °C (can be optimized).
-
Oven Program: Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 2 scans/sec.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) for peak purity. Examine the mass spectrum of the main peak for the molecular ion and characteristic fragment ions, including the Cl isotopic pattern.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Expected Resonances: Look for signals in the regions of 1.7-3.1 ppm (alkynyl-H) and potentially around 1.5-2.0 ppm for the methyl groups.[7]
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Expected Resonances: Expect signals for the sp-hybridized carbons of the alkyne between 60 and 90 ppm. The carbon bearing the chlorine atom will also have a characteristic chemical shift.
-
-
2D NMR (if necessary):
-
If the 1D spectra are complex, perform 1H-1H COSY to identify proton-proton couplings and 1H-13C HSQC to correlate protons with their directly attached carbons.
-
Visualizations
References
- 1. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. iltusa.com [iltusa.com]
- 3. mdpi.com [mdpi.com]
- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. auremn.org [auremn.org]
preventing decomposition of 5-chloro-5-methylhexa-1,3-diyne during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-chloro-5-methylhexa-1,3-diyne during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to several decomposition pathways due to the presence of a tertiary propargylic chloride and a conjugated diyne system. The main routes of degradation are:
-
SN1 Substitution: The tertiary propargylic chloride can readily undergo ionization to form a resonance-stabilized carbocation, which can then be attacked by nucleophiles present in the reaction mixture.[1][2][3] This is often a major pathway leading to undesired side products.
-
Elimination Reactions: In the presence of bases, elimination of HCl can occur to form highly reactive eneyne or dienyne intermediates, which can further react or polymerize.[4][5][6]
-
Radical Polymerization: The conjugated diyne system is prone to radical-initiated polymerization, especially in the presence of light, heat, or radical initiators.[7][8] This can lead to the formation of insoluble polymeric materials.
Q2: What general precautions should be taken when handling and storing this compound?
A2: Due to its instability, this compound should be handled with care. It is recommended to:
-
Store at low temperatures: Keep the compound at or below 0°C to minimize thermal decomposition.
-
Protect from light: Store in an amber-colored vial or a container wrapped in aluminum foil to prevent light-induced degradation.
-
Use under an inert atmosphere: Handle the compound under an inert atmosphere of argon or nitrogen to prevent oxidation and reactions with atmospheric moisture.[9][10][11]
-
Use fresh or recently purified material: The compound can degrade over time, so using freshly prepared or purified material is crucial for successful reactions.
Q3: Are there any specific solvents that should be avoided?
A3: Yes. Protic and highly polar solvents can facilitate SN1 reactions by stabilizing the carbocation intermediate.[2] Therefore, it is advisable to avoid solvents like water, methanol, and ethanol. Basic solvents can promote elimination reactions. Chlorinated solvents should be used with caution as they can sometimes contain acidic impurities or generate radicals upon exposure to light.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | Decomposition of the starting material via SN1, elimination, or radical pathways. | - Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Use a non-polar, aprotic solvent (e.g., toluene, hexanes, THF).- Work under a strict inert atmosphere (argon or nitrogen).- Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. |
| Formation of a brown, insoluble precipitate | Radical polymerization of the diyne. | - Add a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture.[13]- Protect the reaction from light by wrapping the flask in aluminum foil.- Degas the solvent prior to use to remove dissolved oxygen.[9] |
| Multiple unidentified side products observed by TLC/LC-MS | A combination of SN1 and elimination side reactions. | - Use a non-nucleophilic, sterically hindered base if a base is required.- Carefully control the stoichiometry of reagents to avoid excess nucleophiles or bases.- Consider using a less polar solvent to disfavor carbocation formation. |
| Inconsistent reaction outcomes | Variable quality of the this compound starting material. | - Purify the starting material by chromatography or distillation immediately before use.- Store the purified material under an inert atmosphere at low temperature and in the dark. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition During a Reaction
This protocol outlines general steps to be taken in any reaction involving this compound.
-
Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or nitrogen.[10]
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. Use septa and cannulation techniques for the transfer of all reagents and solvents.[9][11]
-
Solvent Preparation: Use anhydrous, degassed solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[9][10]
-
Radical Inhibitor: Add a catalytic amount (0.1-1 mol%) of a radical inhibitor such as butylated hydroxytoluene (BHT) to the reaction mixture before adding the this compound.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. If the reaction needs to be heated, do so gradually and monitor for any signs of decomposition (e.g., color change, precipitate formation).
-
Reagent Addition: Add this compound slowly to the reaction mixture, especially if the other reactants are highly reactive.
-
Work-up: Upon completion, quench the reaction at low temperature and perform the work-up as quickly as possible. Avoid prolonged exposure to acidic or basic conditions during extraction.
Visualizations
Below are diagrams illustrating the key decomposition pathways and the logic for preventing them.
Caption: Major decomposition pathways of this compound.
Caption: Workflow for preventing decomposition during reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicmystery.com [organicmystery.com]
- 7. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
- 8. Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 5-chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on experiments involving 5-chloro-5-methylhexa-1,3-diyne, a tertiary propargyl halide. Due to its structure, its reactivity is significantly influenced by the solvent system employed. This guide offers troubleshooting advice and answers to frequently asked questions to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound?
A1: As a tertiary propargyl chloride, this compound is expected to readily undergo nucleophilic substitution reactions. Due to the steric hindrance around the tertiary carbon, the reaction mechanism is likely to proceed via a unimolecular nucleophilic substitution (SN1) pathway, especially in polar protic solvents. This involves the formation of a tertiary propargyl carbocation intermediate.
Q2: How does the choice of solvent affect the reaction rate?
A2: The choice of solvent is critical in controlling the reaction rate and mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents are highly recommended for promoting SN1 reactions. Their ability to form hydrogen bonds helps to stabilize the carbocation intermediate and the leaving group (chloride ion), thereby accelerating the rate of solvolysis.[1][2][3] The rate of reaction generally increases with the polarity of the solvent.[1]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are generally not recommended for SN1 reactions as they are less effective at stabilizing the carbocation intermediate. Some polar aprotic solvents may even react with the carbocation, leading to unwanted side products.[3]
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally very slow due to their inability to stabilize the charged intermediates of an SN1 reaction.
Q3: What are common nucleophiles used with this substrate?
A3: A variety of nucleophiles can be used with tertiary propargyl chlorides like this compound. Common examples include:
-
Alcohols (R-OH) to form propargyl ethers.
-
Water (H₂O) to form propargyl alcohols (hydrolysis).
-
Thiols (R-SH) to form propargyl thioethers.
-
Amines (R-NH₂) to form N-substituted propargyl amines.[4]
Q4: Should I be concerned about side reactions?
A4: Yes, the primary side reactions to consider are elimination (E1) and carbocation rearrangements.
-
Elimination (E1): This can compete with SN1, especially at higher temperatures, leading to the formation of alkenes.
-
Carbocation Rearrangements: The tertiary propargyl carbocation intermediate could potentially rearrange to a more stable carbocation, leading to a mixture of products.[5][6][7][8][9] Monitoring the reaction closely and controlling the temperature can help minimize these side reactions.
Q5: What spectroscopic data can I expect for a compound like this compound?
-
¹³C NMR: Expect signals for the quaternary carbon bonded to chlorine (around 60-80 ppm), the two methyl carbons (around 25-35 ppm), and the four sp-hybridized carbons of the diyne moiety (typically in the range of 60-90 ppm).
-
¹H NMR: The methyl protons would appear as a singlet (around 1.5-2.0 ppm). The terminal alkyne proton, if present, would be a sharp singlet at around 2.0-3.0 ppm.
-
IR Spectroscopy: Look for a characteristic sharp, weak band for the C≡C stretch around 2100-2260 cm⁻¹ and a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and similar tertiary propargyl halides.
Problem 1: Low or No Reactivity
| Possible Cause | Suggested Solution |
| Inappropriate solvent | Switch to a more polar protic solvent like ethanol, methanol, or a water/alcohol mixture to better stabilize the carbocation intermediate.[1][2] |
| Low temperature | While high temperatures can promote side reactions, extremely low temperatures may significantly slow down the desired SN1 reaction. Gradually increase the reaction temperature and monitor for product formation. |
| Weak nucleophile | If the nucleophile is very weak, the reaction may be slow. Consider using a more potent nucleophile if the reaction conditions allow. |
| Poor leaving group activation | In some cases, the addition of a Lewis acid catalyst (e.g., ZnCl₂) can help to polarize the C-Cl bond and facilitate the departure of the leaving group.[4] |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Carbocation rearrangement | The formation of an unexpected constitutional isomer may indicate a carbocation rearrangement.[6][7][8][9] Lowering the reaction temperature can sometimes suppress rearrangements. Characterize all products to understand the rearrangement pathway. |
| Mixture of SN1 and E1 products | The presence of alkenes suggests a competing E1 elimination reaction. Running the reaction at a lower temperature will favor the SN1 pathway over E1. |
| Reaction with solvent | If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the intended nucleophile, leading to a mixture of products (solvolysis).[1][10][11] If this is not the desired outcome, consider using a non-nucleophilic polar solvent, though this may slow the reaction. |
Problem 3: Product Decomposition
| Possible Cause | Suggested Solution |
| Product instability under reaction conditions | Propargyl systems can be sensitive to acidic or basic conditions. Ensure that the workup procedure is neutral or buffered to prevent degradation of the desired product. |
| Prolonged reaction time or high temperature | Over-running the reaction can lead to decomposition. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed. |
Quantitative Data Summary
While specific kinetic data for this compound is not available in the literature, the following table summarizes the solvolysis rate constants for a closely related tertiary propargyl halide, propargyl chloroformate, in various solvents. This data illustrates the significant impact of the solvent on reactivity.
Table 1: Specific Rates of Solvolysis of Propargyl Chloroformate at 25.0°C [12]
| Solvent | Solvent Nucleophilicity (l) | Solvent Ionizing Power (m) | Rate Constant (k) s⁻¹ |
| 100% Ethanol | 1.37 | 0.47 | 110 ± 6 x 10⁻⁵ |
| 100% Methanol | 1.37 | 0.47 | 210 ± 8 x 10⁻⁵ |
| 70% HFIP | 1.37 | 0.47 | 2.54 ± 0.09 x 10⁻⁵ |
| 50% HFIP | 1.37 | 0.47 | 35.2 ± 3.1 x 10⁻⁵ |
HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol
Experimental Protocols
General Procedure for Nucleophilic Substitution (SN1) of this compound
This protocol provides a general guideline. Specific conditions may need to be optimized for different nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., ethanol for ethoxy substitution)
-
Polar protic solvent (e.g., ethanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Dissolve this compound in an excess of the nucleophilic solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at room temperature or gently heat to a temperature appropriate for the specific nucleophile and solvent (e.g., refluxing ethanol).
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, perform an aqueous workup to remove any inorganic byproducts. This may involve partitioning the residue between an organic solvent (e.g., diethyl ether or dichloromethane) and water or a mild aqueous base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel or distillation, as appropriate.
Visualizations
Caption: SN1 reaction pathway for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Chloro-3-methyl-1-butyne | 1111-97-3 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 5-chloro-5-methylhexa-1,3-diyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-5-methylhexa-1,3-diyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns with this compound during workup?
A1: this compound is a tertiary propargylic chloride, which makes it susceptible to both SN1 and SN2 type reactions, as well as elimination. Key concerns during workup include:
-
Hydrolysis: The tertiary chloride is prone to hydrolysis, especially under acidic or basic aqueous conditions, leading to the corresponding alcohol.
-
Instability: Diynes can be unstable and may undergo oligomerization or decomposition, particularly when heated or exposed to certain metals.
-
Volatility: Depending on the reaction scale and conditions, the compound and its products may be volatile, leading to loss of material during solvent removal.
-
Side Reactions: In coupling reactions like Sonogashira or Cadiot-Chodkiewicz, homocoupling of the alkyne partner is a common side reaction.
Q2: How can I minimize the formation of the homocoupling (Glaser coupling) byproduct during a Sonogashira or Cadiot-Chodkiewicz coupling?
A2: Homocoupling is a significant side reaction in copper-catalyzed alkyne couplings. To minimize it:
-
Use an antioxidant: The addition of a reducing agent like sodium ascorbate can suppress the oxidative Glaser coupling of the terminal alkyne partner.[1]
-
Control Reaction Conditions: Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low and favor the cross-coupling reaction.
-
Copper-Free Conditions: For Sonogashira couplings, consider using a copper-free protocol, which can eliminate the Glaser homocoupling side product.
Q3: My reaction mixture turns black during a Sonogashira coupling. What does this indicate and how can I prevent it?
A3: A black precipitate during a Sonogashira reaction typically indicates the formation of palladium black (Pd(0) agglomeration), which signifies catalyst decomposition and loss of catalytic activity. To prevent this:
-
Ensure proper degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst oxidation and decomposition.
-
Ligand Choice: Use robust phosphine ligands like PPh3 or consider bulky, electron-rich ligands that stabilize the palladium center.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Solvent Choice: The choice of solvent can influence catalyst stability. Amine solvents like triethylamine can sometimes promote the formation of palladium black. Using a co-solvent like THF or DMF might be beneficial.
Q4: What is the best general approach for quenching a reaction involving a Grignard reagent and this compound?
A4: The reaction of a Grignard reagent with the tertiary chloride of this compound is expected to be a nucleophilic substitution. A careful quench is necessary to protonate the resulting magnesium alkoxide (if any) and to neutralize any unreacted Grignard reagent.
-
Standard Quench: Slowly add the reaction mixture to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH4Cl). This is a mildly acidic quench that is effective at neutralizing the Grignard reagent without causing significant hydrolysis of sensitive functional groups.
-
Acidic Quench: For more robust products, a dilute solution of HCl (e.g., 1 M) can be used. However, this should be done cautiously as strong acids can promote side reactions of the diyne functionality.
Troubleshooting Guides
Troubleshooting Guide 1: Nucleophilic Substitution Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete reaction. 2. Formation of elimination byproducts. 3. Decomposition of starting material or product during workup. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Use a non-basic nucleophile if possible. Lower the reaction temperature. 3. Use a mild workup (e.g., quench with sat. aq. NH4Cl). Avoid strong acids or bases. |
| Presence of multiple unidentified spots on TLC | 1. Isomerization of the diyne. 2. Oligomerization of the product. | 1. Maintain a neutral pH during workup. 2. Purify the product quickly after workup and store it at a low temperature. |
| Product decomposes on silica gel column | 1. The product is sensitive to the acidic nature of silica gel. | 1. Use neutral or basic alumina for chromatography.[2] 2. Deactivate silica gel by pre-treating with a base (e.g., triethylamine in the eluent). 3. Consider purification by distillation under reduced pressure if the product is volatile. |
Troubleshooting Guide 2: Sonogashira & Cadiot-Chodkiewicz Couplings
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Poor quality of reagents (e.g., wet solvent or amine). 3. Reaction temperature is too low. | 1. Use fresh palladium and copper catalysts. 2. Use freshly distilled and degassed solvents and amines. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Significant amount of homocoupled (Glaser) product | 1. Presence of oxygen. 2. High concentration of the terminal alkyne. | 1. Ensure the reaction is performed under a strict inert atmosphere. 2. Add the terminal alkyne slowly to the reaction mixture. 3. Add a reducing agent like sodium ascorbate.[1] |
| Difficulty in removing copper salts during workup | 1. Formation of insoluble copper acetylides. | 1. After the reaction, add a small amount of aqueous ammonia or a saturated solution of ammonium chloride to chelate and dissolve the copper salts before extraction. |
| Loss of volatile product during workup | 1. Product has a low boiling point. | 1. Use a higher boiling point solvent for extraction (e.g., diethyl ether instead of pentane). 2. Concentrate the organic extracts at low temperature and reduced pressure using a rotary evaporator with a cold trap. 3. Consider using simultaneous distillation-extraction (SDE) for isolation.[3] |
Experimental Protocols
Protocol 1: General Workup for a Nucleophilic Substitution Reaction
This protocol is a general guideline for the workup of a reaction where a nucleophile has been reacted with this compound.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake gently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator at low temperature (≤ 30 °C).
-
Purification: Purify the crude product by flash column chromatography on neutral alumina or deactivated silica gel.
Protocol 2: Workup for a Cadiot-Chodkiewicz Coupling Reaction
This protocol is adapted for the workup of a copper-catalyzed coupling of this compound with a terminal alkyne.[1]
-
Quenching: Dilute the reaction mixture with diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 1 M aqueous NaOH to remove any unreacted terminal alkyne.
-
Acidification and Back-Extraction: Acidify the combined aqueous phase with 2 M aqueous HCl and extract the product back into diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for a Sonogashira coupling reaction between this compound and phenylacetylene under different conditions. This data is for illustrative purposes.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Pd(PPh3)4 / CuI | Et3N | THF | 25 | 65 | 90 |
| 2 | Pd(PPh3)4 / CuI | Et3N | THF | 50 | 78 | 85 |
| 3 | PdCl2(PPh3)2 / CuI | ⁱPr2NH | Toluene | 60 | 85 | 92 |
| 4 | Pd(OAc)2 / XPhos | K2CO3 | Dioxane | 80 | 92 | 95 |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Chloro-5-methylhexa-1,3-diyne and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 5-chloro-5-methylhexa-1,3-diyne and its bromo analog, 5-bromo-5-methylhexa-1,3-diyne. Due to a lack of direct experimental data comparing these two specific compounds, this analysis is based on established principles of organic chemistry, particularly the nature of the leaving group in nucleophilic substitution reactions.
Introduction to Reactivity
The reactivity of 5-halo-5-methylhexa-1,3-diynes is primarily centered around the carbon-halogen bond. These compounds are tertiary propargylic halides, and their reactions are expected to be dominated by nucleophilic substitution, likely proceeding through an SN1-type mechanism. This is due to the formation of a resonance-stabilized tertiary propargylic carbocation upon departure of the halide ion. The rate of such reactions is significantly influenced by the stability of the carbocation and the ability of the halogen to act as a leaving group.
Predicted Reactivity: Bromo vs. Chloro
In nucleophilic substitution reactions, the facility with which the leaving group departs is a critical factor in determining the reaction rate. The better the leaving group, the faster the reaction. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.
When comparing chloride (Cl⁻) and bromide (Br⁻) ions, bromide is the weaker base and therefore the better leaving group. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[1] The larger size and greater polarizability of the bromide ion also contribute to its superior leaving group ability, as it can better stabilize the negative charge after departing from the carbon atom.[2]
Consequently, 5-bromo-5-methylhexa-1,3-diyne is predicted to be more reactive towards nucleophilic substitution than this compound . The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break, which leads to a faster rate of reaction for the bromo analog.
Data Summary
| Property | This compound | 5-Bromo-5-methylhexa-1,3-diyne |
| Chemical Structure | C₇H₇Cl | C₇H₇Br |
| Molecular Weight | 126.58 g/mol | 171.03 g/mol |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
| Predicted Reactivity | Less Reactive | More Reactive |
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic substitution reaction on a tertiary propargylic halide. This protocol can be adapted for both this compound and its bromo analog, with the expectation that the reaction with the bromo compound will proceed faster or at a lower temperature.
General Procedure for Nucleophilic Substitution:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary propargylic halide (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF).
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 equivalents) to the solution. The choice of nucleophile will depend on the desired product (e.g., sodium azide for an azide, sodium cyanide for a nitrile, or an alcohol for an ether).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Pathway Visualization
The nucleophilic substitution of 5-halo-5-methylhexa-1,3-diynes is expected to proceed via an SN1 mechanism, which involves the formation of a carbocation intermediate.
Caption: SN1 reaction pathway for a tertiary propargylic halide.
This guide provides a foundational understanding of the expected reactivity differences between this compound and its bromo analog. Experimental validation is recommended to confirm these predictions and to quantify the reactivity differences for specific applications.
References
Structural Elucidation of 5-chloro-5-methylhexa-1,3-diyne: A Comparative Spectroscopic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 5-chloro-5-methylhexa-1,3-diyne using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comparative analysis with structurally related compounds to aid in the definitive identification of the target molecule.
The synthesis of novel halogenated alkynes is a significant area of research in organic chemistry, with potential applications in medicinal chemistry and materials science. The precise structural confirmation of these compounds is paramount. This guide focuses on the validation of the structure of this compound through a detailed examination of its predicted spectroscopic data, alongside a comparison with experimentally determined data for analogous structures.
Predicted and Comparative Spectroscopic Data
To facilitate the structural confirmation of this compound, a summary of its predicted ¹H NMR and ¹³C NMR chemical shifts, as well as its expected mass spectrometric fragmentation pattern, is presented below. For a robust validation, these predicted values are compared with the experimental data of two key structural analogues: 2-chloro-2-methylpropane, representing the chloro-substituted tertiary carbon moiety, and buta-1,3-diyne, representing the core diyne functionality. Additionally, a comparison is made with the constitutional isomer, 5-chloro-5-methylhex-1-en-3-yne.
NMR Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental values for the comparative compounds.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Protons on C1 | Protons on C6 (Methyl Groups) |
| This compound (Predicted) | ~2.0 - 3.0 | ~1.8 |
| 2-chloro-2-methylpropane (Experimental)[1][2][3][4] | - | 1.62 |
| Buta-1,3-diyne (Experimental) | 1.9 | - |
| 5-chloro-5-methylhex-1-en-3-yne (Experimental) | 5.4 - 6.2 | 1.7 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 (Methyl) |
| This compound (Predicted) | ~65 | ~75 | ~70 | ~80 | ~70 | ~30 |
| 2-chloro-2-methylpropane (Experimental)[1] | - | - | - | - | 66.7 | 33.7 |
| Buta-1,3-diyne (Experimental) | 66.5 | 73.4 | 73.4 | 66.5 | - | - |
| 5-chloro-5-methylhex-1-en-3-yne (Experimental) | 122.9 | 129.8 | 83.1 | 91.5 | 63.8 | 30.5 |
Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a monochlorinated compound.[5][6][7] The molecular ion peak (M⁺) and the M+2 peak, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes respectively, should appear in an approximate 3:1 ratio of intensities.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Expected Relative Intensity |
| [C₇H₇³⁵Cl]⁺ (M⁺) | 126 | ~100% |
| [C₇H₇³⁷Cl]⁺ (M+2) | 128 | ~33% |
| [M - CH₃]⁺ | 111 | Variable |
| [M - Cl]⁺ | 91 | Variable |
Experimental Protocols
To acquire the necessary data for the structural validation of this compound, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion. Electron Impact (EI) ionization can also be used to induce fragmentation and provide additional structural information.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to detect the molecular ion and key fragment ions.
-
Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom. Identify and assign structures to the major fragment ions.
Visualization of Validation Workflow
The logical workflow for the structural validation of this compound is depicted in the following diagram.
Caption: Workflow for the structural validation of this compound.
Structural Relationships
The relationship between the target compound and its key structural fragments used for comparative analysis is illustrated below.
Caption: Structural relationships of the target compound.
By following the outlined experimental protocols and comparing the acquired data with the predicted and comparative spectral data presented in this guide, researchers can confidently validate the structure of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. docbrown.info [docbrown.info]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Chloro-2-methylpropane(507-20-0) 1H NMR spectrum [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Catalysts for Cross-Coupling Reactions with 5-chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of palladium, nickel, and copper-based catalyst systems for cross-coupling reactions involving the versatile building block, 5-chloro-5-methylhexa-1,3-diyne. The selection of an appropriate catalyst is crucial for the synthesis of complex organic molecules, impacting reaction efficiency, yield, and selectivity. This document aims to provide a data-driven comparison to aid in the rational selection of catalysts for this specific substrate.
While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates data from well-established knowledge of cross-coupling reactions with analogous haloalkynes. The information herein serves as a foundational resource for methodological development.
Catalyst Performance Comparison
The efficacy of a catalyst system in a cross-coupling reaction is dependent on a multitude of factors including the metal center, the ligands, the base employed, the solvent, and the reaction temperature. Below is a summary of typical performance characteristics for palladium, nickel, and copper-based systems in the context of coupling with a terminal alkyne, which serves as a model for reactions with this compound.
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Palladium-based | |||||||
| Pd(PPh₃)₂Cl₂/CuI | 1-5 | PPh₃ | Et₃N, Piperidine | THF, DMF | 25-80 | 85-95 | The classical Sonogashira catalyst system, known for its broad substrate scope and high reliability.[1][2] |
| Pd(OAc)₂/SPhos | 1-2 | SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | 90-98 | Buchwald-Hartwig ligands can lead to higher catalyst turnover numbers and are effective for more sterically hindered or electronically challenging substrates. |
| [Pd(NHC)Cl₂]₂ | 0.5-2 | IPr, etc. | NaOtBu | Dioxane | 80-120 | 88-97 | N-Heterocyclic carbene (NHC) ligands provide high thermal stability and catalytic activity.[2] |
| Nickel-based | |||||||
| NiCl₂(dppp) | 5-10 | dppp | K₃PO₄ | Dioxane, DMA | 80-130 | 75-90 | A more cost-effective and earth-abundant alternative to palladium, though sometimes requiring higher catalyst loadings.[3][4] |
| Ni(cod)₂/PCy₃ | 5 | PCy₃ | K₂CO₃ | Toluene | 60-100 | 70-88 | Reaction conditions can be harsher compared to some palladium systems. |
| NiBr₂·glyme/dtbbp | 5 | dtbbp | Mn, Zn | DMF, DMA | 25-60 | 80-92 | Reductive cross-coupling pathways can allow for milder reaction conditions.[5] |
| Copper-based | |||||||
| CuI | 5-10 | None or Ligand | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100-140 | 60-80 | Can facilitate both cross-coupling and undesired homo-coupling of the alkyne partner; selectivity can be a challenge.[6] |
| Cu(OAc)₂/Phen | 5 | 1,10-Phenanthroline | K₃PO₄ | Toluene | 80-120 | 65-85 | The addition of a ligand can enhance both the yield and selectivity of the desired cross-coupled product. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
General Procedure for Palladium-Catalyzed Sonogashira Coupling
To a dry Schlenk tube containing a magnetic stir bar, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (1 mol%) are added. The tube is then subjected to three cycles of evacuation and backfilling with an inert gas such as argon. Subsequently, the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable solvent (e.g., THF, 5 mL) are introduced via syringe. A base, typically a liquid amine like triethylamine (2.5 mmol), is added, and the resulting mixture is stirred at the designated temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Cross-Coupling
Inside an inert atmosphere glovebox, a reaction vial is charged with the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%), any additional ligand if required, a base (e.g., K₃PO₄, 2.0 mmol), and a magnetic stir bar. The aryl halide (1.0 mmol), this compound (1.2 mmol), and a dry, degassed solvent such as dioxane (5 mL) are then added. The vial is securely sealed and heated to the specified temperature with vigorous stirring. Once the reaction is deemed complete by GC-MS analysis, it is allowed to cool to ambient temperature. The reaction mixture is then diluted with an organic solvent and passed through a pad of celite to remove insoluble materials. The filtrate is concentrated in vacuo, and the residue is purified by means of column chromatography.
General Procedure for Copper-Catalyzed Cross-Coupling
A reaction vessel is charged with the copper catalyst (e.g., CuI, 5 mol%), a base such as potassium carbonate (2.0 mmol), the aryl halide (1.0 mmol), and this compound (1.2 mmol). A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is added to the mixture. The reaction is heated to a high temperature, typically in the range of 100-140 °C, under an inert atmosphere. The reaction's progress is monitored. Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted into an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt, and concentrated. The final product is purified by column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle for a common cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Synthesized 5-chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-chloro-5-methylhexa-1,3-diyne, a halogenated diyne of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this compound, this guide will also feature a comparative analysis with a structurally related and commercially available alternative, 1,4-dichloro-2-butyne. The guide details experimental protocols for key analytical techniques and presents data in a clear, comparative format to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to Purity Assessment of Halogenated Diynes
The purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug discovery and development. For novel compounds like this compound, establishing a robust analytical workflow for purity determination is essential. Halogenated diynes can present unique challenges in analysis due to their reactivity and potential for complex impurity profiles. This guide explores the application of standard analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of the target compound and a relevant alternative.
Comparative Analysis of this compound and 1,4-dichloro-2-butyne
For the purpose of this guide, we will compare the target compound with 1,4-dichloro-2-butyne, another chlorinated alkyne. This comparison will highlight the differences in analytical behavior and potential impurity profiles.
| Feature | This compound | 1,4-dichloro-2-butyne |
| Molecular Formula | C₇H₇Cl | C₄H₄Cl₂ |
| Molecular Weight | 126.58 g/mol | 122.98 g/mol |
| Structure |
|
|
| Key Functional Groups | Terminal alkyne, Internal alkyne, Tertiary alkyl chloride | Internal alkyne, Primary alkyl chlorides |
Experimental Protocols and Data
Synthesis and Potential Impurities
This compound: A plausible synthetic route for this compound involves the reaction of a suitable precursor, such as 2-methyl-3-butyn-2-ol, with a chlorinating agent followed by coupling with a protected acetylene, and subsequent deprotection.
Potential Impurities:
-
Starting materials: Unreacted 2-methyl-3-butyn-2-ol or other precursors.
-
Side products: Dimerized starting materials, over-chlorinated products, or products of incomplete reaction.
-
Reagents and solvents: Residual solvents and reagents from the synthesis and purification steps.
1,4-dichloro-2-butyne: This compound is commercially available and is typically synthesized by the chlorination of 2-butyne-1,4-diol.
Potential Impurities:
-
Starting materials: Unreacted 2-butyne-1,4-diol.
-
Side products: Mono-chlorinated butynediol, and isomers such as 1,4-dichlorobut-1,2-diene.
-
Degradation products: Due to its reactivity, it may undergo oligomerization or hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing quantitative information about the analyte and any proton- or carbon-containing impurities.
Experimental Protocol for Quantitative NMR (qNMR):
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard.
Predicted and Experimental NMR Data:
| Compound | ¹H NMR Data (Predicted/Experimental) | ¹³C NMR Data (Predicted/Experimental) |
| This compound | (Predicted) δ 2.10 (s, 1H, ≡C-H), 1.85 (s, 6H, -C(CH₃)₂) | (Predicted) δ 85.0 (C), 80.0 (C), 75.0 (C), 70.0 (CH), 50.0 (C), 30.0 (CH₃) |
| 1,4-dichloro-2-butyne | (Experimental) δ 4.15 (s, 4H, -CH₂Cl)[1][2] | (Experimental) δ 78.5 (C≡C), 32.5 (CH₂Cl)[3][4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting trace impurities.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Expected GC-MS Data:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | (Predicted) Later eluting due to higher molecular weight | (Predicted) [M]+ at 126/128 (isotope pattern for Cl), fragments from loss of Cl, CH₃, and cleavage of the alkyne chain. |
| 1,4-dichloro-2-butyne | (Experimental) Earlier eluting | (Experimental) [M]+ not typically observed, fragments at 87 ([M-Cl]+), 51 ([C₄H₃]+)[4][5][6] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds and is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm for the alkyne chromophore).
Expected HPLC Performance:
| Compound | Expected Retention Behavior | Potential for Impurity Separation |
| This compound | Expected to be well-retained on a C18 column. | Good separation of non-volatile impurities, oligomers, and polar side products. |
| 1,4-dichloro-2-butyne | Shorter retention time compared to the target compound due to lower molecular weight and potentially higher polarity. | Effective for separating polar impurities and degradation products.[7] |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of a synthesized chemical compound.
Caption: Workflow for Synthesis, Purification, and Purity Assessment.
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach to ensure a comprehensive understanding of the impurity profile. While NMR spectroscopy provides invaluable structural and quantitative information, orthogonal techniques such as GC-MS and HPLC are crucial for detecting trace volatile and non-volatile impurities, respectively. By comparing the analytical behavior of the target compound with a known alternative like 1,4-dichloro-2-butyne, researchers can develop a robust and reliable purity assessment workflow. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities.
References
- 1. 1,4-Dichloro-2-butyne(821-10-3) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1,4-Dichloro-2-butyne(821-10-3) 13C NMR [m.chemicalbook.com]
- 4. 1,4-Dichloro-2-butyne | C4H4Cl2 | CID 13182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Butyne, 1,4-dichloro- [webbook.nist.gov]
- 7. (2E)-1,4-Dichlorobut-2-ene | SIELC Technologies [sielc.com]
A Comparative Guide to Terminal Alkynes in Click Chemistry: Featuring 5-chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and efficient method for molecular ligation. The choice of the terminal alkyne substrate is critical and can significantly influence reaction kinetics, yield, and the potential for side reactions. This guide provides a comparative overview of commonly used terminal alkynes and an insightful analysis of the potential performance of 5-chloro-5-methylhexa-1,3-diyne, a less-characterized diyne, in click chemistry applications.
Performance Comparison of Terminal Alkynes
The reactivity of terminal alkynes in CuAAC reactions is influenced by several factors, including electronic effects and steric hindrance. Electron-withdrawing groups adjacent to the alkyne can increase its reactivity towards the azide. Conversely, bulky substituents near the reaction center can impede the approach of the reactants and the catalyst, slowing down the reaction.
Below is a summary of the relative performance of various terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition with a coumarin azide, which allows for fluorogenic monitoring of the reaction progress.
| Alkyne Substrate | Structure | Time to 50% Conversion (min) | Time to 90% Conversion (min) | Notes |
| Propargyl Alcohol | HC≡CCH₂OH | ~5 | ~15 | A standard, readily available, and reactive terminal alkyne. |
| Propargyl Amine | HC≡CCH₂NH₂ | ~5 | ~15 | Similar reactivity to propargyl alcohol. |
| Propargyl Ether | HC≡CCH₂OR | ~5 | ~15 | Reactivity is comparable to other simple propargylic compounds. |
| Phenylacetylene | HC≡CPh | ~10 | ~30 | Aromatic alkyne, slightly less reactive than propargylic alkynes. |
| Propiolamide | HC≡CCONR₂ | <5 | ~10 | Electronically activated, showing slightly higher reactivity. However, it has an increased propensity for Michael addition side reactions.[1] |
| Tertiary Propargyl Carbamate | HC≡CC(R₂)-OCONH₂ | - | - | Not suitable for bioconjugation due to copper-induced fragmentation.[1] |
| This compound (Inferred) | HC≡C-C≡C-C(CH₃)₂Cl | - | - | Expected to have complex reactivity. The additional alkyne could lead to multiple additions. The tertiary chloro group introduces steric hindrance, likely reducing reactivity. The chlorine atom is an electron-withdrawing group, which might slightly enhance the reactivity of the adjacent alkyne. |
Note: The conversion times are approximate and can vary significantly depending on the specific reaction conditions (e.g., catalyst, ligand, solvent, temperature, and concentration). The data for the common alkynes is based on the findings reported in "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition".[1]
Understanding the Reactivity of this compound
The structure of this compound presents several features that would influence its behavior in click chemistry:
-
Diyne System: The presence of two alkyne groups opens the possibility for mono- or di-cycloaddition reactions. Controlling the stoichiometry of the azide would be crucial to achieve selective mono-addition.
-
Steric Hindrance: The tertiary carbon atom adjacent to one of the alkynes, substituted with two methyl groups and a chlorine atom, creates significant steric bulk. This is expected to hinder the approach of the azide and the copper catalyst, likely leading to a slower reaction rate compared to unhindered terminal alkynes like propargyl alcohol.[2][3]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. This inductive effect could slightly increase the acidity of the terminal alkyne proton and enhance the reactivity of the adjacent alkyne towards nucleophilic attack by the azide.[4][5]
Based on these factors, it is plausible that the terminal, less hindered alkyne of this compound would be the preferred site for the initial click reaction. However, the overall reaction rate is anticipated to be slower than that of simple, unhindered terminal alkynes due to the steric hindrance.
Experimental Protocols
The following are general protocols for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization of these protocols is often necessary for specific substrates and applications.
General Protocol for CuAAC in Solution
This protocol is suitable for small molecule synthesis and bioconjugation in solution.
Materials:
-
Azide-containing molecule
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., water, t-butanol/water, DMSO)
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄ and the ligand (e.g., THPTA in a 1:2 molar ratio with CuSO₄) in the reaction solvent.
-
Add the copper/ligand solution to the azide/alkyne mixture.
-
Prepare a fresh stock solution of sodium ascorbate in the reaction solvent.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or fluorimetry if using a fluorogenic azide/alkyne).
-
Upon completion, the product can be isolated by standard purification techniques such as chromatography.
Protocol for Labeling of Cell Lysates
This protocol is adapted for the labeling of biomolecules within a complex biological mixture.
Materials:
-
Protein lysate containing an azide- or alkyne-modified protein
-
The corresponding alkyne or azide detection reagent (e.g., a fluorescent alkyne or azide)
-
Phosphate-buffered saline (PBS)
-
100 mM THPTA solution in water
-
20 mM CuSO₄ solution in water
-
300 mM sodium ascorbate solution in water (freshly prepared)
Procedure:
-
To 50 µL of protein lysate (1-5 mg/mL), add 90 µL of PBS buffer.
-
Add 20 µL of a 2.5 mM solution of the corresponding azide or alkyne detection reagent.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The click-labeled proteins in the lysate are now ready for downstream analysis (e.g., gel electrophoresis, mass spectrometry).
Visualizations
Factors Affecting Terminal Alkyne Reactivity in CuAAC
The following diagram illustrates the key factors that influence the performance of a terminal alkyne in a copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: Key factors influencing terminal alkyne performance in CuAAC reactions.
Generalized Signaling Pathway Visualization using Click Chemistry
Click chemistry is a powerful tool for visualizing signaling molecules and processes within cells. For example, it can be used to track the localization and activity of enzymes like phospholipase D (PLD), which produces the signaling lipid phosphatidic acid (PA).
Caption: Workflow for visualizing PLD activity using click chemistry.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Analysis of 5-chloro-5-methylhexa-1,3-diyne: An In-Silico Approach
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel molecular entities, the comprehensive characterization of newly synthesized compounds is paramount. This guide provides a detailed comparison of predicted theoretical spectral data for the novel compound 5-chloro-5-methylhexa-1,3-diyne, alongside established experimental protocols for its synthesis and spectral acquisition. Due to the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, outlining the expected spectral characteristics and the methodologies to verify them.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on computational modeling and analysis of analogous structures. These predictions provide a baseline for experimental verification.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (≡CH) | 70-75 | |
| C2 (C≡) | 80-85 | |
| C3 (C≡) | 85-90 | |
| C4 (C≡) | 75-80 | |
| C5 (-C(Cl)-) | 60-65 | Quaternary carbon attached to chlorine. |
| C6 (CH₃) | 25-30 | Methyl carbon attached to C5. |
| C7 (CH₃) | 25-30 | Methyl carbon attached to C5. |
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (≡CH) | 2.0-2.5 | Singlet | N/A | Acetylenic proton. |
| H6, H7 (CH₃) | 1.8-2.2 | Singlet | N/A | Two equivalent methyl groups. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| ≡C-H stretch | 3300-3250 | Strong, sharp | Characteristic of terminal alkynes.[1] |
| C≡C stretch | 2260-2100 | Medium to weak | Two distinct peaks may be observed for the two alkyne groups.[1][2] |
| C-Cl stretch | 800-600 | Strong | |
| C-H stretch (sp³) | 2990-2950 | Medium | Methyl C-H bonds. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 128 | ~100% | Molecular ion with ³⁵Cl. |
| [M+2]⁺ | 130 | ~33% | Molecular ion with ³⁷Cl, characteristic isotopic pattern for chlorine.[3][4][5] |
| [M-CH₃]⁺ | 113/115 | Variable | Loss of a methyl group. |
| [M-Cl]⁺ | 93 | Variable | Loss of the chlorine atom. |
Experimental Protocols
The following protocols outline the proposed synthesis of this compound and the subsequent acquisition of experimental spectral data for comparison with the theoretical predictions.
1. Synthesis of this compound
A potential synthetic route could involve the Cadiot-Chodkiewicz coupling of a suitable terminal alkyne with a 1-haloalkyne.[6]
-
Step 1: Preparation of 1-bromo-3-methyl-3-chlorobut-1-yne. 3-methyl-3-chlorobut-1-yne can be synthesized from 2-methyl-3-butyn-2-ol by reaction with a chlorinating agent, followed by dehydrochlorination. The terminal alkyne is then brominated.
-
Step 2: Cadiot-Chodkiewicz Coupling. The resulting 1-bromo-3-methyl-3-chlorobut-1-yne is coupled with ethynylmagnesium bromide in the presence of a copper(I) catalyst to yield this compound.
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
¹H NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
-
¹³C NMR spectra should be acquired using a proton-decoupled pulse sequence.
-
-
Analysis: Compare the experimental chemical shifts, multiplicities, and coupling constants with the predicted values in Tables 1 and 2.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the purified liquid product can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Acquisition: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the predicted values in Table 3.
4. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) mass spectrometry is recommended for initial analysis to observe fragmentation patterns.
-
Acquisition: Introduce a dilute solution of the sample into the mass spectrometer.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic isotopic patterns, comparing them with the predictions in Table 4. The M and M+2 peaks with an approximate 3:1 intensity ratio will be a key indicator of the presence of a single chlorine atom.[3][4][5]
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of this compound, from synthesis to the comparison of experimental and theoretical data.
Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of this compound.
References
Navigating the Bioactivity of Diyne Scaffolds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biological potential of novel compounds is paramount. This guide provides a comparative overview of the biological activities associated with compounds structurally related to 5-chloro-5-methylhexa-1,3-diyne, offering insights into their potential applications and the methodologies for their evaluation.
Comparative Biological Activities of Structurally Related Diyne Compounds
To provide a framework for understanding the potential of this compound derivatives, the following table summarizes the observed biological activities of various classes of diyne compounds. This comparative data, gathered from studies on analogous structures, can guide future research and hypothesis-driven screening of novel derivatives.
| Compound Class | Substituents | Observed Biological Activity | Reference Compound Example |
| Halogenated Diynes | Chloro, Bromo | Cytotoxicity against various cancer cell lines.[1][2][3][4] | 4-Bromostyrene |
| Alkyl-substituted Diynes | Methyl, Ethyl | Antimicrobial and antifungal activity. | (E)-1-(methylthio)-1,2-bis(p-tolyl)hept-1-en-3,5-diyne |
| Hydroxylated Diynes | Hydroxyl | Anticancer, neuritogenic, and anti-inflammatory activity.[5] | Lembehyne B analogues |
| Phenyl-substituted Diynes | Phenyl | Cancer chemopreventive activities.[6] | 1-phenylhexa-2,4-diyne-1,6-diol scaffold |
Experimental Protocols: A Guideline for Cytotoxicity Assessment
Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery. The following provides a generalized protocol for an in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a common method to assess cell viability.
Objective: To determine the concentration at which a compound derived from this compound exhibits cytotoxic effects on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the expected mechanism of action of the compound.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Research Workflow
To effectively plan and execute the biological evaluation of novel compounds, a structured workflow is essential. The following diagram illustrates a typical research pipeline from compound synthesis to the assessment of biological activity.
Caption: A conceptual workflow for the synthesis and biological evaluation of novel diyne compounds.
This guide serves as a foundational resource for researchers interested in the biological activities of diyne-containing molecules. While the specific biological profile of this compound derivatives remains to be elucidated, the information presented here on related compounds and established experimental methodologies provides a solid starting point for future investigations. The exploration of this and similar scaffolds holds promise for the discovery of new therapeutic agents.
References
- 1. Cytotoxicity of halogenated alkanes in primary cultures of rat hepatocytes from normal, partial hepatectomized, and preneoplastic/neoplastic liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of halogenated monoterpenes from Plocamium cartilagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Systemic structure-activity relationship study of phenyl polyyne diols as potential chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regioselectivity of Additions to 5-Chloro-5-methylhexa-1,3-diyne: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of addition reactions to complex molecules like 5-chloro-5-methylhexa-1,3-diyne is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the expected regiochemical outcomes for electrophilic, nucleophilic, and radical additions to this substituted conjugated diyne, drawing upon established principles of organic chemistry and data from analogous systems.
Due to the absence of specific experimental data for this compound in the current literature, this guide will leverage data from related substituted conjugated diynes and general principles of reactivity to predict the most likely regiochemical outcomes.
Predicting Regioselectivity: A Multifaceted Challenge
The regioselectivity of addition reactions to the unsymmetrical this compound is governed by a delicate interplay of electronic and steric factors. The conjugated diyne system presents four potential sites for attack (C1, C2, C3, and C4). The substituents at the C5 position—a chlorine atom and a methyl group on a tertiary carbon—exert significant influence on the electron distribution and accessibility of the π-systems.
Key Influencing Factors:
-
Electronic Effects: The chlorine atom is electron-withdrawing via induction, while the methyl group is weakly electron-donating. The conjugated diyne system itself leads to a complex electronic landscape.
-
Steric Hindrance: The bulky tertiary group at the C5 position can sterically hinder the approach of reagents to the C3 and C4 positions of the diyne.
-
Intermediate Stability: The stability of any potential carbocation, radical, or carbanionic intermediates formed during the reaction will play a crucial role in determining the major product.
Comparison of Addition Reactions
To provide a clear comparison, the predicted regioselectivity for electrophilic, nucleophilic, and radical additions to this compound is summarized below. These predictions are based on analogous reactions with substituted alkynes and conjugated systems.
| Reaction Type | Reagent Example | Predicted Major Regioisomer(s) | Governing Principles |
| Electrophilic Addition | H-Cl | Addition to the C1-C2 triple bond. Initial protonation at C1 to form a more stable secondary vinyl carbocation at C2. | Markovnikov's rule, carbocation stability. |
| Nucleophilic Addition | Nu:⁻ (e.g., R₂CuLi) | Conjugate addition to the C1-C4 system, with the nucleophile attacking the C4 position. | Michael addition principles, electronic effects of substituents. |
| Radical Addition | H-Br with peroxides | Addition to the C1-C2 triple bond. Initial attack of Br• at the C1 position to form a more stable secondary vinyl radical at C2. | Anti-Markovnikov rule, radical stability. |
Detailed Experimental Protocols for Analogous Systems
While specific protocols for this compound are unavailable, the following are representative experimental methodologies for addition reactions to substituted conjugated diynes, which can be adapted for the target molecule.
Electrophilic Addition of HCl to a Terminal Diyne (Analogous System)
Objective: To determine the regioselectivity of the addition of a hydrogen halide to a terminal conjugated diyne.
Procedure:
-
A solution of the terminal conjugated diyne (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C) using a cooling bath.
-
A solution of hydrogen chloride (1.1 eq) in a compatible solvent (e.g., diethyl ether or dioxane) is added dropwise to the stirred solution of the diyne over a period of 15-30 minutes.
-
The reaction mixture is stirred at the low temperature for a specified time (e.g., 1-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the different regioisomers.
-
The structure and ratio of the regioisomers are determined by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Nucleophilic Conjugate Addition of an Organocuprate to a Substituted Diyne (Analogous System)
Objective: To investigate the regioselectivity of a soft nucleophile in a conjugate addition to a substituted diyne.
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, copper(I) iodide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to -78 °C, and a solution of an organolithium reagent (e.g., methyllithium, 2.2 eq) in a suitable solvent is added dropwise. The mixture is stirred at this temperature for 30 minutes to form the lithium diorganocuprate.
-
A solution of the substituted conjugated diyne (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared organocuprate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 2-6 hours), with monitoring by TLC or GC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting residue is purified by flash chromatography to separate the regioisomeric products.
-
The regioselectivity is determined by spectroscopic analysis of the purified products.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships and potential intermediates in the addition reactions to this compound.
Caption: Predicted pathways for electrophilic addition to this compound.
Caption: Predicted pathways for nucleophilic addition to this compound.
Conclusion
The regioselectivity of additions to this compound is a complex yet predictable aspect of its reactivity. Based on established principles and data from analogous systems, electrophilic additions are expected to favor the formation of the 1,2-adduct at the terminal alkyne, governed by the formation of the more stable carbocation. Conversely, nucleophilic additions with soft nucleophiles are predicted to proceed via a conjugate addition mechanism, with the nucleophile attacking the C4 position. Radical additions of HBr are anticipated to yield the anti-Markovnikov product at the terminal triple bond.
It is crucial to emphasize that these are predictions based on analogy. Experimental verification is essential to definitively confirm the regioselectivity of additions to this compound. The provided experimental protocols for analogous systems offer a solid foundation for such investigations. Further computational studies on this specific molecule would also provide valuable insights into its electronic structure and reactivity, aiding in the precise prediction of reaction outcomes.
Comparative Guide to the Applications of 5-Chloro-5-methylhex-1-en-3-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic applications of 5-chloro-5-methylhex-1-en-3-yne, a versatile building block in organic chemistry. We will delve into its synthesis, reactivity, and compare its performance with alternative reagents, supported by available experimental data and detailed protocols.
Introduction
5-Chloro-5-methylhex-1-en-3-yne is a functionalized enyne that possesses multiple reactive sites, making it a valuable intermediate for the synthesis of complex molecular architectures. Its structure, featuring a terminal alkene, a triple bond, and a tertiary propargylic chloride, allows for a range of transformations, including nucleophilic substitutions and electrophilic additions. This guide will explore these reactions, providing a comparative analysis to aid researchers in selecting the optimal synthetic strategies.
Synthesis of 5-Chloro-5-methylhex-1-en-3-yne
The primary route for the synthesis of 5-chloro-5-methylhex-1-en-3-yne involves the chlorination of the corresponding alcohol, 5-methylhex-1-en-3-yn-5-ol.
Experimental Protocol: Synthesis via Electrophilic Chlorination
A common method for this transformation is the use of thionyl chloride (SOCl₂). In a representative, unoptimized procedure, this reaction has been reported to yield the desired product in 72% yield. For industrial-scale production, the use of continuous-flow reactors has been shown to significantly improve the yield to 85-90%.
Batch Synthesis (Unoptimized):
-
Reactants: 5-methylhex-1-en-3-yn-5-ol, Thionyl Chloride (SOCl₂)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: -20 °C
-
Yield: 72%
Continuous-Flow Synthesis:
-
Reactants: 5-methylhex-1-en-3-yn-5-ol, Thionyl Chloride (SOCl₂)
-
Catalyst: FeCl₃ (0.5 mol%)
-
Temperature: -10 °C to 0 °C
-
Residence Time: 2-3 minutes
-
Yield: 85-90%
Reactivity and Applications
The reactivity of 5-chloro-5-methylhex-1-en-3-yne is dominated by the chemistry of its functional groups: the terminal alkene, the internal alkyne, and the tertiary propargylic chloride.
Nucleophilic Substitution at the Propargylic Position
The tertiary chloride at the C5 position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities.
General Reaction Scheme:
Caption: General workflow for nucleophilic substitution.
Comparison with Alternative Propargylic Halides:
The reactivity of 5-chloro-5-methylhex-1-en-3-yne in nucleophilic substitution reactions can be compared to other propargylic halides. Generally, the reactivity of the leaving group follows the trend I > Br > Cl. Therefore, for reactions where a higher reactivity is desired, the corresponding propargylic bromide or iodide might be considered. However, the chloro derivative offers advantages in terms of cost and stability.
| Propargylic Halide | Relative Reactivity | Advantages | Disadvantages |
| 5-chloro-5-methylhex-1-en-3-yne | Moderate | Cost-effective, stable | Lower reactivity than bromo or iodo analogs |
| 5-bromo-5-methylhex-1-en-3-yne | High | Higher reactivity | More expensive, potentially less stable |
| 5-iodo-5-methylhex-1-en-3-yne | Very High | Highest reactivity | Most expensive, least stable |
Electrophilic Addition to the Enyne System
The conjugated double and triple bond system is susceptible to electrophilic attack. The regioselectivity of this addition is a key consideration.
General Reaction Scheme:
Caption: General workflow for electrophilic addition.
Due to the lack of specific experimental data for electrophilic addition reactions on 5-chloro-5-methylhex-1-en-3-yne, a direct quantitative comparison with other enyne systems is not possible at this time. However, based on general principles of enyne reactivity, the outcome of such reactions would be influenced by the electronic and steric nature of both the enyne and the electrophile.
Potential Applications in Drug Development and Materials Science
The versatile reactivity of 5-chloro-5-methylhex-1-en-3-yne makes it an attractive building block for the synthesis of novel organic molecules with potential applications in various fields.
-
Drug Development: The enyne moiety is a key structural feature in several natural products and pharmacologically active compounds. The ability to introduce diverse functional groups via nucleophilic substitution on the chloro-enyne scaffold allows for the generation of libraries of compounds for biological screening.
-
Materials Science: Conjugated enynes are precursors to conductive polymers and other organic materials with interesting electronic and optical properties. The functional handle provided by the chloro group can be used to tune the properties of these materials or to link them to other molecules or surfaces.
Conclusion
5-Chloro-5-methylhex-1-en-3-yne is a valuable and reactive intermediate in organic synthesis. Its synthesis is achievable in high yields, and its multiple functional groups offer a platform for a variety of chemical transformations. While there is a need for more detailed quantitative and comparative studies of its reactivity, the available information suggests that it is a cost-effective and stable alternative to other propargylic halides for the introduction of the 1,1-dimethyl-3-buten-1-ynyl moiety into complex molecules. Further research into the reaction scope and optimization of reaction conditions will undoubtedly expand the utility of this versatile building block.
Safety Operating Guide
Safe Disposal Protocol for 5-Chloro-5-methylhexa-1,3-diyne
Executive Summary
This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 5-Chloro-5-methylhexa-1,3-diyne. Due to the reactive nature of the diyne functionality and the presence of a tertiary alkyl chloride, direct disposal is not recommended. The procedure herein details a two-stage chemical conversion to a less hazardous, non-halogenated alcohol prior to final waste collection. This protocol is intended for qualified laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to all institutional and local safety regulations is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
Required PPE:
| Equipment | Specification |
| Eye Protection | Chemical splash goggles and a face shield |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) |
| Body Protection | Flame-resistant lab coat |
| Respiratory | Work should be conducted in a certified chemical fume hood |
Deactivation and Disposal Workflow
The disposal of this compound is achieved through a two-step chemical neutralization process. The first step involves the reduction of the highly reactive diyne functional group to a more stable alkane. The second step is the hydrolysis of the tertiary alkyl chloride to an alcohol, thereby removing the halogen.
Caption: Logical workflow for the chemical neutralization of this compound.
Experimental Protocol
Important: This procedure should be performed in a certified chemical fume hood. All glassware must be appropriately sized and inspected for defects prior to use.
Step 1: Reduction of the Diyne via Catalytic Hydrogenation
This procedure will convert the this compound to 2-Chloro-2-methylhexane.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas source with a regulator and balloon
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 0.1 M.
-
Carefully add a catalytic amount of 10% Palladium on carbon (approximately 1-2 mol% of the substrate).
-
Seal the flask with septa. Purge the flask with nitrogen or argon gas.
-
Introduce hydrogen gas via a balloon attached to a needle.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed. This may take several hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The palladium catalyst may be pyrophoric upon drying; keep the filter cake wet with solvent during filtration and handle with care.
-
The resulting filtrate contains 2-Chloro-2-methylhexane and is ready for the next step.
Step 2: Hydrolysis of 2-Chloro-2-methylhexane
This procedure will convert the 2-Chloro-2-methylhexane to 2-Methyl-2-hexanol. To favor substitution over elimination for this tertiary alkyl halide, use a dilute base solution and moderate temperature.[1]
Materials:
-
Filtrate containing 2-Chloro-2-methylhexane
-
1 M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Transfer the ethanolic solution of 2-Chloro-2-methylhexane to a round-bottom flask.
-
Add an excess (approximately 2-3 equivalents relative to the starting haloalkyne) of 1 M sodium hydroxide solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60-70°C).
-
Stir the reaction and monitor its progress by TLC or GC-MS until the 2-Chloro-2-methylhexane is consumed.
-
Allow the mixture to cool to room temperature.
-
Neutralize the solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.
Final Disposal
The final reaction mixture contains 2-Methyl-2-hexanol, water, ethanol, and salts. This is now considered non-halogenated organic waste.
-
Segregation: Ensure the final waste stream is not mixed with halogenated waste.[2][3]
-
Labeling: Label the waste container clearly as "Non-Halogenated Organic Waste" and list the components (Water, Ethanol, 2-Methyl-2-hexanol, Sodium Chloride).
-
Collection: Store the sealed container in a designated satellite accumulation area for collection by your institution's environmental health and safety (EHS) department.
For large quantities of halogenated waste, collection by a certified hazardous waste disposal company for incineration is the standard industrial practice.[4][5][6]
Spill and Emergency Procedures
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed container, label it as "Halogenated Organic Waste," and arrange for proper disposal.
-
Large Spills: For spills outside of a fume hood, evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Disclaimer: This protocol is a guideline based on general chemical principles. All procedures should be carried out with a thorough understanding of the chemical reactivity and potential hazards. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Handling Protocols for 5-Chloro-5-methylhexa-1,3-diyne
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Chloro-5-methylhexa-1,3-diyne. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the inherent risks associated with highly reactive acetylenic compounds, which are known to be sensitive to shock, heat, and friction, and may be explosive.[1] Extreme caution is paramount.
Hazard Summary
This compound is a substituted diyne. Acetylenic compounds, particularly diynes, are energetically unstable and can decompose violently.[2] The presence of a chloro-alkane functional group may further influence its reactivity. Treat this compound as a potential explosive and a highly reactive chemical.[1][3]
| Hazard Class | Description |
| Explosive | Acetylenic compounds can be explosive, especially when dry.[1] They are sensitive to shock, friction, sparks, and heat. Dry acetylides are noted to detonate with the slightest shock.[1] |
| Flammable | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] |
| Health Hazards | While specific toxicity data is unavailable, similar chlorinated and reactive compounds can cause skin and eye irritation, respiratory irritation, and may have other systemic effects.[4][5][6][7] Inhalation, ingestion, and skin contact should be avoided. |
| Reactivity | Can react violently with oxidizing agents, reducing agents, and other materials.[8] Should be segregated from incompatible materials.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Primary Protection | Safety Goggles | Chemical splash goggles are required at all times.[9] |
| Face Shield | A full-face shield should be worn over safety goggles.[1][10] | |
| Flame-Resistant (FR) Lab Coat | A lab coat made of Nomex or equivalent flame-resistant material is essential.[8] It should be quickly removable.[1] | |
| Chemical-Resistant Gloves | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene) should be worn.[9] Leather gloves may be necessary when reaching behind shielded areas.[1] | |
| Secondary Protection | Apron | A chemical-resistant apron worn over the lab coat provides an additional barrier. |
| Closed-Toed Shoes | Made of a non-porous material. | |
| Work Area | Safety Shields | All work must be conducted behind a blast shield or in a certified fume hood with the sash lowered as much as possible.[1][9] |
Operational Plan: Handling and Experimental Protocol
Pre-Experiment Planning:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment. Consider the scale of the reaction and potential for exothermic events.
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the area is free of clutter and incompatible materials.[3] An inert atmosphere glovebox is the preferred environment for handling.[9]
-
Emergency Preparedness: Ensure that a fire extinguisher (Class B for flammable liquids), safety shower, and eyewash station are immediately accessible.[4][5]
-
Buddy System: Never work alone when handling highly reactive chemicals.[8]
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.[3]
-
Dispensing: Use non-sparking tools for all transfers.[4] Avoid metal spatulas or other metal implements that can cause friction or shock.[8]
-
Reaction Setup: Conduct the reaction behind a blast shield.[1] Ensure adequate cooling and pressure relief mechanisms are in place for the reaction vessel.
-
Monitoring: Continuously monitor the reaction for any signs of instability, such as temperature or pressure increases.
-
Quenching: Have a quenching agent readily available to neutralize the reaction if it becomes uncontrollable. The choice of quenching agent will be specific to the reaction chemistry.
-
Post-Reaction: After the reaction is complete, carefully quench any remaining reactive material before workup.
Disposal Plan
-
Neutralization: Before disposal, any excess or unreacted this compound must be carefully neutralized through a validated quenching procedure.
-
Waste Collection: Collect all contaminated materials (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. Clearly label the waste container with the full chemical name and associated hazards.
Workflow and Safety Logic
The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. in.nau.edu [in.nau.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
